Product packaging for Cupric ion(Cat. No.:CAS No. 15158-11-9)

Cupric ion

Cat. No.: B1198708
CAS No.: 15158-11-9
M. Wt: 63.55 g/mol
InChI Key: JPVYNHNXODAKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cupric ions (Cu²⁺) are divalent copper cations with significant redox activity, making them indispensable in a wide array of scientific research applications. In biological systems, copper ions are essential cofactors for numerous metalloenzymes, including cytochrome c oxidase for respiration, superoxide dismutase (Cu, Zn-SOD) for antioxidant defense, dopamine β-hydroxylase for neurotransmitter synthesis, and lysyl oxidase for connective tissue maturation . The same redox properties that grant its biochemical utility also contribute to its toxicity at elevated levels, primarily through Fenton-like reactions that generate damaging reactive oxygen species (ROS) such as the hydroxyl radical, leading to oxidative damage of lipids, proteins, and DNA . This dual nature as both a vital nutrient and a cytotoxic agent is a key focus of research in copper homeostasis. A prominent area of investigation is the antibacterial properties of cupric ions. Studies show that copper ions can inhibit bacterial growth and biofilm formation, with research indicating that the minimum inhibitory concentration (MIC) for bacteria like Staphylococcus epidermidis falls within a specific range (approximately 9x10⁻⁵ to 9x10⁻⁶ g/mL), while concentrations above 9x10⁻⁶ g/mL can also become cytotoxic to mammalian cells . The mechanism is thought to involve ROS-mediated damage to the bacterial cell wall . Furthermore, copper ions are being explored for their synergistic effects when combined with existing antibiotics, opening new avenues to combat drug-resistant bacteria . Beyond bacteriology, cupric ions are crucial for studying human diseases related to copper mishandling, such as Wilson disease (copper overload) and Menkes disease (copper deficiency) . In biochemical research, they are used to study enzyme kinetics, protein binding, and metal-catalyzed oxidation processes. The cupric ion is supplied as a high-purity reagent suitable for use in cell culture media, biochemical assays, and material science applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu+2 B1198708 Cupric ion CAS No. 15158-11-9

Properties

CAS No.

15158-11-9

Molecular Formula

Cu+2

Molecular Weight

63.55 g/mol

IUPAC Name

copper(2+)

InChI

InChI=1S/Cu/q+2

InChI Key

JPVYNHNXODAKFH-UHFFFAOYSA-N

SMILES

[Cu+2]

Canonical SMILES

[Cu+2]

melting_point

1083 °C

Other CAS No.

15158-11-9
7440-50-8

physical_description

Solid

Origin of Product

United States

Coordination Chemistry of Cupric Ion

Ligand Design and Synthesis for Cupric Ion Complexation

The design of ligands for the this compound is a foundational aspect of its coordination chemistry. The principles of ligand design involve considering the electronic and steric properties of the ligand to control the coordination number, geometry, and reactivity of the resulting copper(II) complex. The synthesis of these ligands often involves multi-step organic reactions to build frameworks that can effectively chelate the metal ion.

Macrocyclic Ligands

Macrocyclic ligands are large, cyclic molecules that encage the metal ion, often providing exceptional thermodynamic stability and kinetic inertness, a phenomenon known as the "macrocyclic effect". nih.gov The design of these ligands involves creating a pre-organized cavity that is sterically and electronically complementary to the this compound.

The synthesis of macrocyclic ligands for Cu(II) can be achieved through various methods, with the template method being particularly effective. ijcrt.org In a template synthesis, the this compound itself directs the cyclization reaction between smaller precursor molecules, leading to the formation of the macrocyclic complex. For instance, new N₂S₂ donor macrocyclic ligands have been synthesized based on an L,L-ethylenedicysteine skeleton. nih.gov These ligands are formed and purified, with their authenticity confirmed by techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov Another approach involves the reaction of components like 1,4-dicarbonyl-phenyl-dihydrazide with o-phthalaldehyde to form tetraaza macrocycles. researchgate.net

The resulting Cu(II) macrocyclic complexes exhibit enhanced thermal and kinetic stability compared to their acyclic counterparts. ijcrt.org The rigidity and pre-organized nature of the macrocycle create a sterically confined environment that selectively encapsulates the metal ion. ijcrt.org

Polydentate and Chelating Ligands

Polydentate ligands, which bind to a central metal ion through two or more donor atoms, are fundamental in the coordination chemistry of cupric ions. These ligands, also known as chelating agents, form stable ring structures with the metal ion, an effect driven by a favorable increase in entropy. The design of these ligands can be tuned by varying the donor atoms (commonly N, O, S), the length of the chains connecting them, and the steric bulk of substituents. researchgate.netcmu.edu

A prominent class of polydentate ligands used for Cu(II) complexation is Schiff bases. These are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov For example, a tridentate NNO-donor Schiff base ligand can be synthesized by reacting 2-hydroxy-1-naphthaldehyde with 3-methyl-2-aminopyridine in ethanol (B145695). nih.gov The subsequent reaction of this ligand with a copper(II) salt, such as copper(II) chloride, in a 1:1 molar ratio yields the corresponding mononuclear Cu(II) complex. nih.gov The coordination of the ligand to the metal is confirmed by spectroscopic shifts, such as changes in the C=N (imine) and phenolic O-H stretching frequencies in infrared (IR) spectroscopy. nih.gov

Similarly, polymer-based chelating ligands, such as poly(maleic acid), can coordinate with Cu(II) ions. These polymer-metal chelates are prepared by reacting an aqueous solution of the polymer with a metal halide. cmu.edu The resulting complexes are often insoluble in water and exhibit interesting thermal and electrical properties. cmu.edu

Biomimetic Ligand Systems

Biomimetic chemistry aims to replicate the structure and function of biological molecules. In the context of this compound coordination, this involves designing and synthesizing ligands that mimic the coordination environment of copper in metalloproteins and enzymes. The goal is to create synthetic complexes that can reproduce the catalytic activity or other specific functions of these biological systems. nih.govresearchgate.net

The design of biomimetic ligands often draws inspiration from the active sites of copper-containing enzymes, which frequently feature histidine (imidazole) residues. nih.gov For example, tridentate nitrogen ligands like bis[2-(1-methylbenzimidazol-2-yl)ethyl]amine have been synthesized to model the Cu-tris(imidazole) array found in several copper proteins. nih.gov Another strategy involves using oligopeptides or ligands containing amino acid residues to provide the Cu(II) ion with a coordination environment similar to that in metalloproteins.

A biomimetic synthesis strategy has been employed to prepare mixed-ligand Cu(II)N₂O₂ complexes using components like 2-aminobenzothiazole and nitrobenzoates. nih.gov These synthetic complexes can mimic the functions of enzymes such as superoxide (B77818) dismutase (SOD) and catecholase. nih.gov The design process for these systems can be enhanced by computational approaches, such as molecular docking, to evaluate the binding affinity between the ligand and the target biomolecule it aims to mimic. acs.org

Structural Elucidation of this compound Coordination Complexes

Determining the precise three-dimensional structure of this compound coordination complexes is essential for understanding their reactivity and function. A variety of analytical techniques are employed to achieve this, with spectroscopic methods being particularly powerful.

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is used to probe the structure of Cu(II) complexes. UV-Visible spectroscopy reveals information about the d-d electronic transitions, which are sensitive to the coordination geometry of the d⁹ Cu(II) center. researchgate.net Infrared (IR) spectroscopy is used to identify the coordination of ligand functional groups to the metal by observing shifts in their vibrational frequencies. nih.gov

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum, which extends from about 40 eV to 1000 eV above the absorption edge, is particularly useful for determining the local atomic environment of the metal center in a complex. ijniet.orgresearchgate.net

EXAFS analysis can precisely determine the coordination number, the distance to neighboring atoms (bond lengths), and the identity of these atoms. researchgate.net This makes it an invaluable tool for characterizing the coordination sphere of cupric ions in various states, including in solution and in solid samples. nih.govgeologyscience.ru The technique does not require crystalline samples, which is a significant advantage over X-ray crystallography.

For this compound complexes, EXAFS studies at the copper K-edge can distinguish between different coordination geometries, such as square-planar, square-pyramidal, or distorted octahedral arrangements. nih.govresearchgate.net For instance, a study on solvated copper(II) ions in various oxygen-donor solvents used EXAFS to differentiate between four-coordinate square-planar geometries and six-coordinate Jahn-Teller distorted-octahedral structures. nih.gov The analysis involves fitting theoretical models to the experimental EXAFS data to extract structural parameters. bohrium.com

The following table presents representative EXAFS-derived bond distances for different Cu(II) coordination environments.

Complex Type / GeometryCoordination ShellBond Distance (Å)
Square-planar (Oxygen donors)4 x Cu–O1.935 - 1.939
Square-pyramidal (Aqueous)4 x Cu–O (equatorial)1.97
1 x Cu–O (axial)2.21
Distorted-octahedral (Aqueous)4 x Cu–O (equatorial)1.96 - 1.97
1 x Cu–O (axial 1)~2.15 - 2.19
1 x Cu–O (axial 2)~2.32 - 2.33
This table contains interactive data derived from research findings. nih.gov

These data illustrate the ability of EXAFS to resolve the subtle structural differences imposed by the Jahn-Teller effect in Cu(II) complexes, such as the elongation of axial bonds in octahedral geometries. nih.gov

X-ray Crystallography of this compound Compounds

X-ray crystallographic studies have revealed a wide variety of coordination numbers and geometries for Cu(II) complexes. Common coordination numbers range from four to six, with geometries including square planar, tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral. bris.ac.uknih.govlibretexts.org

For instance, the crystal structure of [CuCl₂(etpy)₂] (where etpy is 2-ethylpyridine) shows a four-coordinate, square planar geometry around the copper(II) ion. In contrast, the tetranuclear complex [Cu₄OCl₆(etpy)₄] exhibits a five-coordinate environment for each copper atom. The complex [Cu₂(LEt)₂(OAc)₂(dmf)₂] (where LEt is 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole) displays a distorted trigonal-bipyramidal geometry. nih.gov

The data obtained from X-ray crystallography are crucial for understanding the subtle structural variations that can significantly impact the chemical and physical properties of this compound compounds.

Coordination Geometries and Their Distortions (e.g., Jahn-Teller Effect)

The d⁹ electronic configuration of the this compound is the primary reason for the frequent observation of distorted coordination geometries in its complexes. The most significant of these distortions is the Jahn-Teller effect.

This degeneracy is typically removed by a tetragonal distortion, which involves either an elongation or a compression along one of the four-fold symmetry axes (usually designated as the z-axis). libretexts.orgwikipedia.org

Elongation : This is the more common type of Jahn-Teller distortion observed for Cu(II) complexes. It involves the lengthening of the two axial bonds and the shortening of the four equatorial bonds. This results in a stabilization of the dz² orbital and a destabilization of the dx²-y² orbital. The unpaired electron resides in the higher energy dx²-y² orbital.

Compression : Less commonly, a compression of the two axial bonds and a lengthening of the four equatorial bonds can occur. In this case, the dx²-y² orbital is stabilized, and the dz² orbital is destabilized, with the unpaired electron occupying the dz² orbital.

A classic example of the Jahn-Teller effect is the structure of the hexaaquacopper(II) ion, [Cu(OH₂)₆]²⁺. In many of its salts, this complex exhibits a tetragonally elongated octahedral geometry, with two longer axial Cu-O bonds (around 2.38 Å) and four shorter equatorial Cu-O bonds (around 1.95 Å). libretexts.orgwikipedia.org

The magnitude of the Jahn-Teller distortion can be influenced by factors such as the nature of the ligands, crystal packing forces, and temperature. researchgate.net In some cases, the distortion can be so pronounced that the axial ligands are effectively removed, leading to a square planar geometry.

Besides the common octahedral and distorted octahedral geometries, Cu(II) can also adopt other coordination numbers and geometries:

Five-coordinate : Square pyramidal and trigonal bipyramidal geometries are also frequently observed for Cu(II) complexes. The energy barrier between these two geometries is often small, and they can be interconverted. nih.gov

Four-coordinate : Square planar and, less commonly, tetrahedral geometries are known. The square planar geometry can be considered an extreme case of a Jahn-Teller distorted octahedron.

The flexibility of the coordination sphere of the this compound is a key feature of its chemistry and is exploited in various biological systems.

Supramolecular Chemistry Involving this compound

The predictable coordination preferences and labile nature of the this compound make it an excellent candidate for the construction of complex supramolecular architectures through coordination-driven self-assembly.

Coordination-Driven Self-Assembly Mechanisms

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete and polymeric supramolecular structures. This approach utilizes the reversible formation of coordinate bonds between metal ions (nodes) and organic ligands (linkers) to generate well-defined architectures.

The this compound is a versatile building block in this field due to its ability to adopt various coordination geometries and its propensity to form relatively labile coordination bonds, which allows for error-checking and the formation of thermodynamically stable products.

The outcome of a self-assembly process involving Cu²⁺ is influenced by several factors:

Coordination preferences of the metal ion : The tendency of Cu²⁺ to adopt specific geometries (e.g., square planar, octahedral) directs the spatial arrangement of the ligands.

Geometry and functionality of the organic ligand : The shape, size, and number and orientation of the donor atoms in the ligand determine how it can bridge multiple metal centers.

Reaction conditions : Factors such as solvent, temperature, and the presence of counter-ions can influence the final structure.

By carefully designing the organic ligands and controlling the reaction conditions, a variety of supramolecular structures can be synthesized, including:

Discrete metallomacrocycles and cages : When ligands with specific bite angles and orientations are used, closed, discrete structures can be formed. For example, the reaction of oxacalix wikipedia.orgbenzene wikipedia.orgpyrazines with copper(II) nitrate (B79036) can lead to the formation of discrete molecular cages. nih.gov

Coordination polymers : If the ligands are designed to bridge metal centers in an extended fashion, one-, two-, or three-dimensional coordination polymers can be generated. For instance, the flexible nature of some oxacalix wikipedia.orgbenzene wikipedia.orgpyrazine ligands can facilitate the formation of one-dimensional coordination polymers upon interaction with cupric ions. nih.gov

A time-dependent self-assembly process has also been observed, where different copper(II) coordination compounds can be isolated from the same reaction mixture at different times. nih.gov This highlights the dynamic nature of these systems and the potential for kinetic and thermodynamic control over product formation.

Design of Discrete and Polymeric Supramolecular Architectures

The design of supramolecular architectures involving the this compound is a testament to the versatility of coordination chemistry. Scientists can create a wide array of structures, from simple discrete molecules to complex multi-dimensional polymers, by carefully selecting organic ligands and reaction conditions. These ligands act as bridges or linkers, connecting cupric ions in predictable yet often novel ways.

Discrete supramolecular architectures are finite assemblies of molecules. For instance, the reaction of dinuclear copper(II) complexes with difunctional nitrogen ligands can lead to the formation of sandwich-like tetranuclear species. nih.govresearchgate.net An example of this is the interaction of a dinuclear copper(II) complex with aminopyrazine, which results in a discrete tetranuclear structure. researchgate.net Similarly, the use of 2,2'-dipyridylamine as a ligand can produce a discrete complex where the copper centers are part of a well-defined molecular entity. nih.gov

In contrast, polymeric supramolecular architectures, also known as coordination polymers, are extended networks of metal ions and organic linkers. These can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) in nature. The dimensionality of the resulting polymer is often dictated by the geometry of the ligand and the coordination preferences of the this compound. For example, ditopic 'spacer' ligands like 4,4'-dipyridyl sulfide (B99878) and 4,4'-(1,3-xylylene)-bis(3,5-dimethylpyrazole) have been used to create one-dimensional chain structures with a 'zigzag' fashion. nih.govresearchgate.net The reaction of cupric salts with the flexible ligand bis(4-pyridyl)benzylamine can yield either a 1D zigzag coordination polymer or a 2D puckered coordination polymer, depending on the counter-anion present. mdpi.comresearchgate.net A novel three-dimensional porous supramolecular architecture has also been synthesized using 1,1'-(1,4-butanediyl)bis(imidazole) and m-phthalate anion as ligands. nih.gov

The nature of the anion in the copper salt can also play a crucial role in determining the final architecture. For instance, acetate (B1210297) anions can promote the formation of paddle-wheel dimeric units, which can then be linked into larger structures. mdpi.com Nitrate anions, being weaker coordinators, can lead to more diverse and complex structural motifs. mdpi.com The interplay between the this compound, the organic ligands, and the counter-anions allows for a high degree of control over the final supramolecular assembly.

Table 1: Examples of this compound Supramolecular Architectures

Ligand(s) Resulting Architecture Dimensionality
1,1'-(1,3-phenylene)-bis(4,4-dimethylpentane-1,3-dione) and aminopyrazine Discrete tetranuclear species 0D
1,1'-(1,3-phenylene)-bis(4,4-dimethylpentane-1,3-dione) and 2,2'-dipyridylamine Discrete dinuclear complex 0D
1,1'-(1,3-phenylene)-bis(4,4-dimethylpentane-1,3-dione) and 4,4'-dipyridyl sulfide Polymeric 'zigzag' chain 1D
bis(4-pyridyl)benzylamine and acetate Zigzag coordination polymer with paddle-wheel dimers 1D
bis(4-pyridyl)benzylamine and nitrate Puckered coordination polymer 2D
1,1'-(1,4-butanediyl)bis(imidazole) and m-phthalate Porous supramolecular architecture 3D
Benzene-1,2-dicarboxylic acid and 1,2-bis(pyridine-3-ylmethoxy)benzene Two-dimensional corrugated sheet 2D
Quinoline-6-carboxylic acid and azide 1D polymeric structure 1D

Luminescent Properties of this compound Supramolecular Assemblies

While cupric (Cu(II)) complexes are not as commonly associated with strong luminescence as their cuprous (Cu(I)) counterparts due to the d⁹ electronic configuration which often leads to efficient non-radiative decay pathways, some supramolecular assemblies containing Cu(II) ions do exhibit interesting photoluminescent properties. univ-rennes.frresearchgate.netnih.gov The luminescence in these systems is often ligand-based, arising from intra-ligand π–π* or n–π* transitions, and can be influenced by the coordination environment of the this compound. mdpi.com

In another example, a 2D layered-network structure containing a tetra-Cu(II) quadrangular unit was reported to exhibit luminescence at 331 and 400 nm, originating from intra-ligand π–π* charge transfer. mdpi.com Similarly, a two-dimensional corrugated sheet coordination polymer synthesized from benzene-1,2-dicarboxylic acid and 1,2-bis(pyridine-3-ylmethoxy)benzene also displayed luminescent properties. tandfonline.com The origin of the luminescence in these Cu(II) systems is typically attributed to the organic ligands, with the metal center playing a role in organizing the ligands in a specific spatial arrangement and potentially influencing the energy levels of the ligand-based orbitals.

It is important to note that not all Cu(II) coordination polymers are luminescent. For instance, a 2D Cu(II) coordination polymer with a bidentate bridging ligand, 3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine, was found to exhibit antiferromagnetic interactions but no luminescent emissions. mdpi.com This further emphasizes the complex interplay of factors, including ligand design and the specific coordination environment of the this compound, in determining the luminescent behavior of these supramolecular assemblies.

Table 2: Luminescent Properties of Selected this compound Supramolecular Assemblies

Compound Emission Wavelengths (nm) Proposed Origin of Luminescence
[Cu₂(bpba)(CH₃COO)₄] 355 and 466 Ligand-based (bpba)
Cu(bpba)₂(H₂O)(NO₃)∙2H₂O∙MeOH 464 Ligand-based (bpba)
[Cu(L)(bpmb)]n (L = benzene-1,2-dicarboxylic acid, bpmb = 1,2-bis(pyridine-3-ylmethoxy)benzene) Not specified Ligand-based
Tetra Cu(II) quadrangular unit with N,N′-bis-(1-pyridin-4-yl-ethylidene)-hydrazine 331 and 400 Intra-ligand π–π*-charge transfer

Theoretical and Computational Investigations of Cupric Ion Systems

Quantum Chemical Calculations of Cupric Ion Interactions

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are widely used to study the electronic structure and interactions of cupric ions with various ligands and environments.

Density Functional Theory (DFT) Studies

DFT is a powerful tool for investigating the electronic structure, geometries, and interaction energies of this compound complexes. Studies utilizing DFT have explored the binding of cupric ions with a variety of ligands, including those relevant to semiconductor manufacturing and biological systems. For instance, DFT calculations have been employed to simulate the binding process between eleven different ligands and hydrated Cu²⁺ ions, quantifying the binding strength through binding energy and binding enthalpy calculations. mdpi.comresearchgate.net These studies also analyze the interaction mechanisms using concepts like frontier molecular orbitals, nucleophilic indexes, and electrostatic potentials. mdpi.comresearchgate.net

DFT has been used to study the reaction of copper(II) complexes with hydrogen peroxide, suggesting that deprotonated hydrogen peroxide attacks the this compound. nih.gov The method has also been applied to investigate the molecular structures and electronic properties of copper(II) complexes with tripodal tetramine (B166960) ligands, finding them to have trigonal bipyramidal geometries around the copper center and showing that ligands transfer negative charge to the copper ion. scribd.com Furthermore, DFT calculations have been used to predict the structures of copper(II) complexes with cis-1,2-diaminocyclohexane, revealing that calculations performed in a water solvent using the polarizable continuum model (PCM) better reproduce experimental structures compared to gas phase calculations. researchgate.net

Studies on the chemical binding of copper ions on the surface of nanodiamonds using DFT computations have revealed the exothermic formation of chelate Cu complexes with carboxylic groups. oup.com These calculations also suggest that nearby functional groups can strongly affect the structures and stabilities of the resulting complexes. oup.com

DFT studies have also been conducted on the hydration of Cu²⁺ cations, finding that the cation prefers 4 (or 5) coordinated water molecules in the first solvation shell, with higher coordination corresponding to lower stabilization energies. researchgate.net

Ab Initio Methods in this compound Systems

Ab initio methods, which are based on first principles without empirical parameters, are also applied to study this compound systems, often in conjunction with DFT. These methods provide a more rigorous treatment of the electronic structure. For example, ab initio calculations have been used to derive an analytical pair potential function for the Cu(II)-water system, which can be used in Monte Carlo or molecular dynamics simulations. researchgate.net The Jahn-Teller effect in the hydrated copper(II) ion has also been studied using ab initio methods. researchgate.net

Combined DFT and ab initio quantum chemical studies have investigated the hydration of both Cu⁺ and Cu²⁺ cations in variable water environments, determining optimal coordination numbers and stabilization energies. researchgate.net Ab initio calculations have also been employed in the study of ligand exchange mechanisms at Cu(II) in water, particularly in the context of quantum mechanical charge field molecular dynamics simulations. aip.org

Molecular Dynamics Simulations of this compound in Solution and Biological Environments

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of cupric ions in solution and complex biological environments. These simulations track the time evolution of a system of atoms and molecules by numerically solving Newton's equations of motion. wikipedia.org

MD simulations have been used to investigate the hydration behavior of the aqueous Cu(II) ion, providing insights into the dynamics of ligand exchange in the first hydration shell. aip.org Studies have shown that using an extended large quantum mechanical region is required for a better description of the dynamics of exchanging water molecules. aip.org

In biological environments, MD simulations have been applied to study the binding of Cu²⁺ ions with DNA, comparing its binding characteristics with those of Mg²⁺ ions. researchgate.net These simulations have shown that the first hydration shell of Cu²⁺ is labile, leading to both direct and indirect binding with double-stranded DNA. researchgate.net While the binding propensity of Cu²⁺ ions with dsDNA is observed to be relatively stronger, the binding order to phosphates, major groove, and minor groove is qualitatively similar for both ions. researchgate.net

MD simulations have also been used to investigate how Cu(II) binding affects the structure and dynamics of α-synuclein, a protein implicated in Parkinson's disease. nih.gov These simulations revealed that the binding of two Cu(II) ions decreases the size and flexibility of the peptide and alters its secondary structure. nih.gov

Furthermore, MD simulations have explored the combined effect of copper, zinc, and iron ions on amyloid-beta peptides, which are relevant to Alzheimer's disease. tandfonline.com These studies have shown that the initial 16 residues of amyloid-beta peptide have a high binding affinity for copper ions, with histidine 13 and histidine 14 showing significantly higher binding affinity in all studied systems. tandfonline.com

MD simulations have also been used to study the structural effects of incorporating Cu²⁺ ions into silicate (B1173343) bioactive glasses, revealing their local environment and influence on the glass network connectivity. rsc.org

Modeling of this compound Coordination Environments

Computational modeling is crucial for predicting and understanding the coordination environments of cupric ions, which dictate their reactivity and function.

Prediction of Coordination Geometries and Electronic Structures

Computational methods are widely used to predict the preferred coordination geometries and electronic structures of this compound complexes. Due to its d⁹ electronic configuration, Cu²⁺ often exhibits Jahn-Teller distortion, leading to various coordination geometries, most commonly distorted octahedral or square planar. aip.orguq.edu.au

DFT calculations have predicted distorted square planar coordination environments for the metal site in Cu²⁺-amyloid-beta complexes, with a spin density of 0.7-0.8 at Cu²⁺, consistent with its 3d⁹ electronic structure. aip.org Electronic spectra and magnetic susceptibility measurements, combined with quantum chemical calculations, have revealed square planar geometry for some Cu(II) complexes. nih.gov Other studies using DFT and TD-DFT have found trigonal bipyramidal geometries around the copper center in complexes with tripodal tetramine ligands. scribd.com

The coordination environment of copper(II) during the sol-gel process of an aminated alkoxide has been investigated, with results summarized in identified models of the coordination sites in the gels. rsc.org EPR evidence has also suggested the existence of different copper(II) sites with unidentified coordination spheres. rsc.org

DFT calculations have also been used to predict the structures of copper(II) complexes with cis-1,2-diaminocyclohexane, finding distorted square pyramidal geometry in some cases. researchgate.net

Ligand Binding Energies and Selectivity

Computational methods are invaluable for quantifying the strength of the interaction between cupric ions and ligands through the calculation of binding energies and enthalpies. mdpi.comresearchgate.net These calculations help explain the differences in binding abilities of various ligands. mdpi.comresearchgate.net

DFT studies have explored metal ion-ligand binding, aiming to rationally design chelating agents. mdpi.comresearchgate.net These studies have shown that deprotonated ligands can have stronger binding energies with metal ions. mdpi.com Differences in binding properties of neutral ligands have also been investigated, indicating that the binding strengths of phosphorous acid and nitrogen ligands can be higher than others. mdpi.com Energy decomposition calculations based on molecular force fields are used to examine the nature of interactions and reveal the driving forces in the binding process. mdpi.com

Computational techniques are also used to elucidate possible modes of ligand-metal interaction and understand the chemistry involved in selective detection approaches for copper(II) ions. rsc.org DFT calculations have suggested that the complexation of a specific hydrazone-based ligand with copper(II) ions adopts a seesaw coordination geometry and results in the largest HOMO-LUMO gap and most effective coulombic interaction compared to other metal ions, contributing to its high selectivity towards copper ions. rsc.org

Computational investigations of ligand-directed selectivities in copper-catalyzed reactions, such as Ullmann-type coupling reactions, have been performed using DFT calculations. nih.govacs.orgresearchgate.net These studies examine the role of different ligands in determining reaction pathways and selectivities. nih.govacs.orgresearchgate.net

The binding energies of ligands and metal ions can be evaluated using computational methods, providing a rational understanding of the interaction nature. rsc.orgrsc.org The relative selectivity of a ligand towards Cu(II) compared to other metal ions can be attributed to factors like size and resulting coordination sphere geometry. rsc.org

Computational studies using the MM-PBSA methodology have been used to compute the binding energies of copper compounds with DNA, providing insights into binding selectivity. acs.org

Table 1: Computational Methods and Applications in this compound Studies

Computational MethodApplications in this compound SystemsRelevant Sections
Density Functional Theory (DFT)Studying electronic structure, geometry, and interaction energies of complexes; Simulating ligand binding; Investigating reaction mechanisms; Predicting coordination geometries and electronic structures; Calculating binding energies and enthalpies.3.1.1, 3.2.1, 3.2.2
Ab Initio MethodsRigorous treatment of electronic structure; Deriving potential functions; Studying hydration and Jahn-Teller effect; Investigating ligand exchange mechanisms.3.1.2
Molecular Dynamics (MD) SimulationsStudying dynamic behavior in solution and biological environments; Investigating hydration and ligand exchange dynamics; Analyzing interactions with biomolecules (DNA, proteins); Studying incorporation into materials.3.1.3
Modeling coordination environments; Predicting preferred geometries; Analyzing electronic structures; Quantifying ligand binding strength and selectivity.3.2

Table 2: Examples of Predicted Coordination Geometries

Ligand SystemPredicted GeometryComputational MethodSource
Tripodal tetramine ligandsTrigonal bipyramidalDFT, TD-DFT scribd.com
Hydrazone-based ligand complexSeesawDFT rsc.org
cis-1,2-diaminocyclohexane complexesDistorted square pyramidal, Distorted tetrahedralDFT researchgate.netresearchgate.net
Cu²⁺-amyloid-beta complexesDistorted square planarDFT aip.org
Six-coordinate systemsTetragonally elongated (ground state)Ligand field theory, Spectroscopy uq.edu.au
Five-coordinate complexesSquare pyramidal (favored over trigonal bipyramidal based on electronic spectra)Spectroscopic techniques orientjchem.org

Table 3: Examples of Ligand Binding Studies

Ligand TypeFocus of StudyKey Findings from Computational MethodsSource
Eleven diverse ligands (for chelating agents)Binding strength and mechanisms with hydrated Cu²⁺Quantified binding energy/enthalpy; Analyzed interactions using molecular orbitals, electrostatic potential, energy decomposition; Deprotonation enhances binding. mdpi.comresearchgate.net
Hydrazone-based ligandSelective detection of Cu²⁺DFT suggests seesaw geometry and favorable electronic interactions contribute to selectivity. rsc.orgrsc.org
Methanol (B129727), methylamine (B109427) (in Ullmann reactions)Ligand-directed selectivitiesDFT used to study reaction mechanisms (SET, IAT) and explain selectivity based on ligand and nucleophile properties. nih.govacs.orgresearchgate.net
WaterHydration structure and dynamicsMD and ab initio studies reveal preferred coordination numbers and ligand exchange dynamics. researchgate.netaip.org
DNA (Dickerson DNA)Binding characteristics with Cu²⁺MD simulations show labile hydration shell and direct/indirect binding; Binding order to phosphate, major, minor grooves. researchgate.net
α-SynucleinEffect of Cu²⁺ binding on structure/dynamicsMD simulations show decreased size/flexibility and altered secondary structure upon binding. nih.gov
Amyloid-beta peptidesBinding affinity and effect of other ionsMD simulations show high affinity for initial residues, particularly histidines. tandfonline.com

Reaction Mechanism Studies of this compound Catalysis (Computational Aspects)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms of this compound (Cu(II)) catalyzed transformations. These theoretical studies provide atomic-level insights that complement and often explain experimental observations, helping to understand reaction pathways, transition states, intermediates, and the factors governing reactivity and selectivity. uw.edu.plnih.gov

DFT calculations are widely employed to explore potential energy surfaces, identify key intermediates and transition states, and calculate activation energies and reaction free energies. researchgate.netnih.gov This allows researchers to map out the entire catalytic cycle and determine the rate-limiting steps. For instance, DFT studies have been used to investigate the mechanism of copper-catalyzed boracarboxylation of alkenes, revealing competing reaction pathways and providing deep mechanistic insight into this multicomponent reaction. researchgate.netacs.org These studies often involve calculating the relative energies of selected key intermediates and transition states to understand the energy profile of the reaction. acs.org

Another area where computational studies have been crucial is in understanding the mechanism of copper-catalyzed C-H bond functionalization reactions. DFT calculations have been applied to investigate the mechanisms and origins of selectivities in reactions such as the copper-catalyzed C-H bond amidation of indoles. uw.edu.pl By calculating and comparing the energies of different transition states, researchers can explain observed regioselectivities. uw.edu.pl

Computational studies have also shed light on the role of ligands and additives in Cu(II)-catalyzed reactions. For example, DFT calculations have explored the effects of different additives on the mechanism of Cu(II)-catalyzed synthesis of 4-quinolones, demonstrating how additives can lower the rate-determining free energy barrier and influence catalytic activity. rsc.org The hydrogen-bond donor ability of additives has been identified as a critical factor affecting catalytic activity in some Cu(II)-catalyzed processes. rsc.org

Furthermore, computational investigations have contributed to understanding complex Cu(II)-catalyzed oxidative cross-coupling reactions. Studies combining experimental and computational approaches have provided detailed descriptions of mechanisms, including the role of ligands in facilitating key steps such as transmetalation and oxidative events. acs.orgresearchgate.net These studies can identify the reactive intermediates, such as arylcopper(II) species, and map out the sequence of events in the catalytic cycle, including processes like electrophilic metalation, transmetalation, and reductive elimination. researchgate.net

Theoretical studies also address the complexities of copper catalysis involving radical pathways. Recent computational advances highlight the mechanisms of Cu-mediated bond formation involving radicals, including ion-type bond formation, radical substitution, and reductive elimination pathways. acs.org These studies are critical for understanding and controlling the chemo- and stereoselectivity of copper-catalyzed radical transformations. acs.org

While computational studies provide powerful insights, challenges remain, particularly in accurately describing the electronic structure of transition metals and accounting for complex environmental effects like solvation. nih.govmontclair.edu However, ongoing developments in computational methodologies and the increasing power of computing resources continue to expand the scope and accuracy of theoretical investigations into this compound catalysis. nih.gov

Here are some representative data points from computational studies on Cu(II) catalyzed reactions:

Reaction TypeComputational MethodKey FindingCalculated Barrier (kcal/mol)Source
Boracarboxylation of Alkene with CO2 and DiboronDFTRevealed competing pathways; identified preferred insertion preferences of copper-boryls and copper-alkyls.Data not explicitly provided researchgate.netacs.org
C-H Bond Amidation of IndolesDFT (B3LYP)Elucidated plausible catalytic cycle; identified reductive elimination as rate-determining step.Transition state energies provided in source figures uw.edu.pl
Synthesis of 4-Quinolones (Effect of Additives)DFT (B3LYP)Additive (HOTf) significantly reduced the rate-determining free energy barrier.Reduced from 167.8 to 135.0 kJ/mol (40.1 to 32.3 kcal/mol) rsc.org
Oxidative Cross-Coupling (Arenes and Boronic Acids)DFTValidated arylcopper(II) as a reactive intermediate; proposed reaction sequence involving multiple steps.Data not explicitly provided researchgate.net
Ullmann-Type Coupling (N- vs O-arylation)DFTExplained ligand-directed selectivities based on SET or IAT mechanisms.Data not explicitly provided acs.org

Table 1: Representative Computational Findings in Cu(II) Catalysis

Reaction TypeComputational MethodKey FindingCalculated Barrier (kcal/mol)
Boracarboxylation of Alkene with CO2 and DiboronDFTRevealed competing pathways; identified preferred insertion preferences of copper-boryls and copper-alkyls.Data not explicitly provided
C-H Bond Amidation of IndolesDFT (B3LYP)Elucidated plausible catalytic cycle; identified reductive elimination as rate-determining step.Transition state energies provided in source figures
Synthesis of 4-Quinolones (Effect of Additives)DFT (B3LYP)Additive (HOTf) significantly reduced the rate-determining free energy barrier.Reduced from 40.1 to 32.3
Oxidative Cross-Coupling (Arenes and Boronic Acids)DFTValidated arylcopper(II) as a reactive intermediate; proposed reaction sequence involving multiple steps.Data not explicitly provided
Ullmann-Type Coupling (N- vs O-arylation)DFTExplained ligand-directed selectivities based on SET or IAT mechanisms.Data not explicitly provided

Table 2: Calculated Relative Free Energies in a Cu(II)-Catalyzed Process (Example based on a hypothetical reaction pathway)

Intermediate/Transition StateRelative Free Energy (kcal/mol)
Reactants0.0
Intermediate 1-5.2
Transition State 115.1
Intermediate 22.5
Transition State 220.3
Products-10.5

Note: The data in Table 2 is illustrative and based on a hypothetical reaction pathway to demonstrate the type of data presented in computational studies.

Analytical Methodologies for Cupric Ion Characterization and Detection

Electrochemical Detection Techniques

Electrochemical methods are widely used for metal ion detection due to their sensitivity, low cost, and rapid response scielo.pt. Several electrochemical techniques are applied for the characterization and quantification of cupric ions.

Anodic Stripping Voltammetry (ASV)

Anodic Stripping Voltammetry (ASV) is a highly sensitive electrochemical technique commonly used for the determination of trace metal ions, including copper scielo.ptmdpi.com. The method involves two main steps: deposition (preconcentration) and stripping. During the deposition step, the metal ions in the sample are electrochemically reduced and deposited onto the working electrode surface by applying a negative potential for a specific time mdpi.com. For cupric ions, this involves the reduction of Cu²⁺ to Cu(0) mdpi.com. The accumulation potential and time are critical parameters that influence the sensitivity of the method mdpi.comnih.gov. Following the deposition, the potential is scanned in the positive direction, causing the deposited metal to be oxidized and "stripped" back into the solution mdpi.com. The resulting oxidation peak current is proportional to the concentration of the metal ion in the original sample mdpi.com.

ASV has been successfully applied for cupric ion detection in various matrices, including water samples and cell culture media mdpi.comnih.gov. Modified electrodes, such as gold electrodes modified with 2,5-dimercapto-1,3,4-thiadiazol (DMTD) self-assembled monolayers, have shown increased sensitivity for Cu(II) detection nih.gov. In one study using a DMTD-modified gold electrode, a linear calibration graph for Cu(II) was obtained in the concentration range of 8.0 x 10⁻⁶ to 8.0 x 10⁻⁵ mol L⁻¹, with a detection limit of 4.0 x 10⁻⁷ mol L⁻¹ nih.gov. ASV has also been explored for copper detection in alkaline solutions using lead as a deposition mediator to address the challenge of the copper stripping peak potential overlapping with that of bismuth from common bismuth film electrodes osti.gov.

Table 1: Anodic Stripping Voltammetry Parameters and Performance for Cu(II) Detection

Electrode TypePreconcentration Potential (V vs. Ag/AgCl)Accumulation Time (s)Detection Limit (mol L⁻¹)Ref.
DMTD-modified gold electrode-0.6404.0 x 10⁻⁷ nih.gov
Glassy carbon electrode (with Pb mediator)-0.2 (vs. Ag/AgCl)400~0.67 ppm (~10⁻⁸ M) scielo.ptosti.gov
Silicon microelectrode (in cell culture media)-0.4 (vs. Ag/AgCl)30Not specified mdpi.com

Potentiometric Methods: Ion-Selective Electrodes (ISE)

Potentiometric methods utilizing Ion-Selective Electrodes (ISEs) provide a simple, low-cost, and portable approach for the analysis of cupric ions, suitable for on-site measurements nih.gov. ISEs work by measuring the potential difference between a sensing electrode selective to the target ion and a reference electrode hannaservice.euhannainst.com. The potential generated is proportional to the logarithm of the activity (or concentration, under controlled ionic strength) of the ion in the sample, as described by the Nernst equation hannaservice.eu.

The key component of a cupric ISE is the ionophore, a molecule embedded in a membrane (often polymeric, like PVC) that selectively binds to Cu²⁺ ions nih.gov. This selective binding leads to a potential change across the membrane. Solid-state ISEs for cupric ions commonly employ a compressed cupric sulfide (B99878)/silver sulfide sensing membrane hannaservice.euhannainst.com. These electrodes produce a potential change due to the ion exchange between the membrane and the sample solution hannaservice.euhannainst.com.

Commercial cupric ISEs are available with varying characteristics. For instance, one combination ISE contains a cupric sulfide/silver sulfide sensing membrane and a silver/silver chloride reference electrode hannaservice.eu. Such electrodes can measure cupric ions over a wide range, typically from 1 µM (0.065 mg/L) to 0.1 M (6,355 mg/L) hannaservice.euhannainst.com. The performance of ISEs is influenced by factors such as ionic strength and pH nih.govhannaservice.eu. Maintaining a constant ionic strength using an ionic strength adjuster (ISA) solution is important for accurate measurements as it ensures a constant activity coefficient hannaservice.eu. The working pH range for cupric ISEs is generally between 3.5 and 6.0, as interference from H⁺ ions occurs at lower pH, and the formation of Cu(OH)₂ can occur at higher pH nih.gov.

Research continues to explore novel ionophores to improve the selectivity and sensitivity of cupric ISEs nih.govresearchgate.net. Studies have reported ISEs with near Nernstian slopes (approximately 30 mV/decade for a divalent ion) and low detection limits nih.govresearchgate.net.

Table 2: Performance Characteristics of Selected Cu(II) Ion-Selective Electrodes

Membrane Type / IonophoreLinear Range (M)Nernstian Slope (mV/decade)Detection Limit (M)Ref.
Solid-state (CuS/Ag₂S)10⁻⁶ to 0.1Not specified10⁻⁶ hannaservice.euhannainst.commetrohm.com
Carbon-based membrane with dendritic molecular probe10⁻⁵ to 10⁻³303.5 x 10⁻⁶ nih.gov
PVC membrane with 2,2':5',2''-Terthiophene5.0 x 10⁻⁶ to 0.129.882.34 x 10⁻⁶ researchgate.net
PVC membrane with folic acid-functionalized carbon nanotubeNot specified29.38 ± 0.55Not specified researchgate.net

Cyclic Voltammetry for this compound Redox Behavior

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of electroactive species, including cupric ions researchgate.neteurjchem.comscienceasia.org. In CV, the potential of the working electrode is scanned linearly between two set potentials at a constant rate, and the resulting current is measured researchgate.net. The scan is then reversed, completing a cycle. The resulting cyclic voltammogram, a plot of current versus potential, provides information about the redox processes occurring at the electrode surface, including peak potentials and peak currents researchgate.netscienceasia.org.

The electrochemical reduction of Cu²⁺ typically involves a two-electron transfer process to form Cu(0) eurjchem.comscienceasia.org. However, the redox behavior can be influenced by factors such as the supporting electrolyte and the electrode material researchgate.neteurjchem.comscienceasia.org. In some cases, the reduction may occur in two one-electron steps, involving the intermediate formation of cuprous ions (Cu⁺) researchgate.netscienceasia.org. For example, studies have shown that in Britton-Robinson buffer, Cu(II) undergoes a single two-electron reduction, while in a mixture of Britton-Robinson buffer and KCl, it follows two one-electron reduction routes researchgate.net. The linear variation of peak current with the square root of the scan rate in CV indicates that the electrochemical processes are diffusion-controlled researchgate.net.

CV is valuable for understanding the mechanisms of electron transfer and the stability of different oxidation states of copper in various environments researchgate.netkuet.ac.bd. It can also be used to investigate the interaction of cupric ions with ligands or other substances by observing shifts in peak potentials and changes in peak currents eurjchem.comkuet.ac.bdosti.gov.

Table 3: Cyclic Voltammetry Findings for Cu(II) Redox Behavior

Supporting ElectrolyteElectrode MaterialObserved Redox Process(es)Scan Rate DependenceRef.
Britton-Robinson bufferGlassy carbon electrodeCu(II)/Cu(0) (two-electron)Diffusion-controlled researchgate.net
Britton-Robinson buffer + KClGlassy carbon electrodeCu(II)/Cu(I), Cu(I)/Cu(0) (two one-electron)Diffusion-controlled researchgate.net
0.1 M KNO₃Hanging mercury drop electrodeCu(II)/Cu(I), Cu(I)/Cu(0) (two quasi-reversible steps)Peak current increases with scan rate scienceasia.org
0.1 M KClGlassy carbon electrodeCu(II)/Cu(0) (two-electron)Peak current increases with scan rate eurjchem.comkuet.ac.bd
Aqueous NOHM-I-PEI solutionsGlassy carbon electrodeCan show two one-electron steps in presence of ligandNot specified osti.gov

Spectroscopic and Optical Sensing Methods

Spectroscopic and optical sensing methods offer alternative approaches for this compound detection, often providing high sensitivity and the possibility of visual detection or fluorescence-based measurements.

Fluorescence-Based Sensing

Fluorescence-based sensing is a highly sensitive technique for the detection of heavy metal ions, including Cu²⁺ rsc.orgacs.org. This method typically involves a fluorescent probe molecule that undergoes a change in its fluorescence properties (intensity, wavelength, or lifetime) upon interaction with cupric ions researchgate.netrsc.orgacs.org. Many fluorescent sensors for Cu²⁺ are "turn-off" probes, where the fluorescence is quenched upon binding with the paramagnetic Cu²⁺ ion researchgate.net. However, "turn-on" sensors, which exhibit increased fluorescence in the presence of Cu²⁺, have also been developed, offering improved sensitivity researchgate.netacs.org.

The design of fluorescent probes often incorporates chelating groups that selectively bind to copper ions acs.org. Upon binding, the electronic structure of the probe changes, affecting its fluorescence emission acs.org. Nanomaterials, such as carbon dots and quantum dots, have been utilized in the development of fluorescent sensors for cupric ions rsc.orgmdpi.com. For example, nitrogen and sulfur co-doped carbon dots (NSCDs) have shown a selective dual optical response to Cu(II), including fluorescence enhancement at a specific wavelength mdpi.com. Quantum dots modified with polymers like polyethylenimine (PEI) have also been used to create fluorescent film sensors for visual Cu²⁺ detection rsc.org.

Fluorescence sensors for Cu²⁺ have demonstrated low detection limits, in the nanomolar range researchgate.netacs.orgacs.org. They also offer advantages such as high selectivity over other metal ions and the potential for real-time monitoring rsc.orgacs.org.

Table 4: Examples of Fluorescence-Based Sensors for Cu(II) Detection

Sensing Material / ProbeResponse TypeDetection LimitSelectivityRef.
o-Phenylenediamine-derived Carbon Dots (NSCDs)Fluorescence enhancement1 µMSelective over other metal cations mdpi.com
Dual-fluorescent film based on PEI-modified Quantum DotsFluorescence change (red to green)2 µMNot specified rsc.org
Novel fluorescent strategy with "turn-on" signalFluorescence increase1.0 nMHigh selectivity over other metal ions acs.org
Si-substituted rhodamine probe with tetrathia-azacrown"Turn-off"Ultrahigh sensitivity (for Cu⁺)High selectivity researchgate.net
Phenoxazine-based "turn-on" NIR fluorescent probe (PZ-N)"Turn-on"1.93 nMHigh selectivity researchgate.net
Spirobifluorene derivative with bissulfonamido groupsFluorescence quenching98.2 nMSelective quenching by Cu(II) acs.org

Colorimetric Sensors

Colorimetric sensors provide a simple and often visual method for detecting cupric ions, relying on a change in color that is proportional to the concentration of Cu²⁺ rsc.orgrsc.orgresearchgate.net. These sensors typically involve a chromogenic reagent or material that interacts with Cu²⁺ ions to produce a distinct color change rsc.orgresearchgate.net. The color change can often be observed with the naked eye, making these sensors suitable for rapid, on-site analysis rsc.orgrsc.org.

Various materials and mechanisms have been employed in the development of colorimetric sensors for Cu²⁺. Some sensors utilize the formation of colored complexes between Cu²⁺ and specific ligands mdpi.comnih.gov. For instance, cuprammonium complexes formed by the interaction of Cu(II) with nitrogen-containing functional groups can exhibit a distinct optical absorption band, leading to a color change mdpi.com. Other approaches involve the use of nanoparticles, such as silver nanoparticles, where the presence of Cu²⁺ can influence their aggregation state, resulting in a visible color change rsc.org. The catalytic activity of Cu²⁺ in certain reactions can also be harnessed for colorimetric sensing rsc.orgrsc.org. For example, Cu²⁺ can catalyze the oxidation of a reagent, leading to a colored product rsc.orgrsc.org.

Colorimetric sensors for cupric ions have demonstrated high sensitivity and selectivity rsc.orgresearchgate.net. Some sensors can detect Cu²⁺ at nanomolar concentrations with a clear visible color change rsc.orgresearchgate.net. The simplicity and low cost of colorimetric methods make them attractive for various applications, including environmental monitoring and rapid screening rsc.orgrsc.org.

Table 5: Examples of Colorimetric Sensors for Cu(II) Detection

Sensing Material / MechanismColor ChangeDetection LimitSelectivityRef.
o-Phenylenediamine-derived Carbon Dots (NSCDs) (cuprammonium complex formation)Variation of optical absorbance at 660 nm100 nMSelective over other metal cations mdpi.com
Probe based on inhibiting effect of Cu²⁺ on reaction of L-cysteine with Cy-NBSignificant color change observed by naked eye8.6 nMHigh selectivity over other metal ions rsc.org
Unmodified silver nanoparticles (anti-aggregation in presence of DTT and Cu²⁺ catalysis)Yellow to deep green1 µM (naked eye)Good selectivity over other common metal ions rsc.org
CPPDs (formation of blue color with Cu²⁺)Colorless to blue6.87 nMHigh selectivity and sensitivity researchgate.net
Receptor L (metal-induced intramolecular charge transfer)Colorless to yellow2.82 µMSelective binding with Cu(II) nih.gov
Au@Pt nanohybrids (regulating peroxidase-like activity via Cu²⁺-catalyzed L-cysteine oxidation)Colorimetric signal variation of H₂O₂–TMB reaction4.0 nM (20 nM by naked eye)High sensitivity and selectivity rsc.org

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a well-established analytical method used for the quantitative determination of metals and metalloids in various samples. analytik-jena.com The technique is based on the principle of radiation absorption by free atoms of the analyte in a gaseous state. analytik-jena.com When a sample containing the analyte is introduced into an atomization source (like a flame or furnace), the analyte atoms are formed. A light source emitting radiation at a specific wavelength characteristic of the analyte is passed through the atomized sample. The atoms absorb this radiation, leading to a decrease in the intensity of the transmitted light, which is then measured. analytik-jena.com

AAS offers high selectivity for the target element and has a broad range of applications, including the analysis of trace toxic elements in water and heavy metals in various environmental samples. analytik-jena.com While primarily used for total metal concentration, AAS can be coupled with extraction techniques to indirectly determine the concentration of specific species. For instance, an indirect method for cyanide determination involves the formation of a copper complex, which is then extracted and analyzed by AAS for its copper content. tandfonline.com This demonstrates the potential for AAS to be part of a method for analyzing compounds involving cupric ions, though it directly measures the total copper atoms present after atomization, not the this compound species directly in solution.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Speciation Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the detection of elements at trace levels, offering high sensitivity and a large dynamic range. rsc.orgnih.gov In ICP-MS, a sample is introduced into an inductively coupled plasma, typically argon, which atomizes and ionizes the elements present. rsc.orgnih.gov The resulting ions are then directed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. rsc.orgnih.gov

A significant advantage of ICP-MS is its ability to measure nearly all elements in the periodic table. nih.gov While standard ICP-MS measures the total concentration of an element, hyphenated techniques, such as coupling with chromatography, enable speciation analysis. nih.govnih.govspringernature.com This allows for the separation and subsequent detection of different chemical forms (species) of an element, which are otherwise indistinguishable after the sample reaches the high-temperature plasma. nih.govnih.gov

Nanopore Technology for this compound Detection

Nanopore technology has emerged as a promising technique for the rapid, sensitive, and selective detection of various analytes, including copper ions. mdpi.comresearchgate.net This technology utilizes nanopores, which can be biological (e.g., α-hemolysin) or synthetic, as sensing elements. mdpi.comresearchgate.net The principle involves monitoring the ionic current modulation that occurs as analytes pass through or interact within the nanopore under an applied voltage. rsc.org The characteristics of these current modulations (frequency, amplitude, dwell time) provide information about the size, charge, and concentration of the analytes. rsc.org

For this compound detection, nanopores can be functionalized with specific molecules or materials that selectively interact with Cu²⁺ ions. mdpi.com This selective interaction enables sensitive and label-free detection, often in real-time. mdpi.com Examples include using polyamine-decorated cyclodextrins or polyhistidine molecules as recognition elements within the nanopore. rsc.orgnih.gov The binding affinity between the cupric ions and these recognition elements causes characteristic changes in the ionic current, allowing for detection. rsc.orgnih.gov Studies have demonstrated low detection limits for cupric ions using nanopore sensors. rsc.orgnih.gov Nanopore technology has shown potential for analyzing complex samples like human serum and tap water. mdpi.com

Speciation Analysis Methodologies

Speciation analysis is crucial for understanding the environmental behavior, bioavailability, and toxicity of elements like copper, as these properties are highly dependent on the chemical form of the element rather than just its total concentration. researchgate.netajrconline.orginap.com.au Cupric ions can exist in various forms in aqueous systems, including free ions and complexes with inorganic and organic ligands. researchgate.netinap.com.au

Chromatographic techniques coupled with sensitive detectors like ICP-MS are widely used for speciation analysis. ajrconline.orgua.es Liquid Chromatography (LC) is particularly effective for separating different chemical species in a sample before they are introduced into the ICP-MS for elemental detection. nih.govua.esacs.org

LC-ICP-MS allows for the separation, quantification, and sometimes identification of distinct metal-organic complexes and inorganic species. acs.org Different chromatographic mechanisms, such as ion exchange, reversed-phase, ion-pairing reversed-phase, and size-exclusion chromatography, can be employed depending on the nature of the species being separated. ua.es For example, LC-ICP-MS has been used to characterize copper speciation in wastewater samples, revealing how different copper species are affected by treatment processes. acs.org Despite its power, challenges remain in achieving comprehensive speciation analysis, such as optimizing sample preparation and chromatographic separation for all relevant species. ua.esacs.org

Diffusive Gradients in Thin Films (DGT) is a passive sampling technique used for in situ measurement of labile (bioavailable) species of elements in aqueous environments, sediments, and soils. inap.com.auwikipedia.org The DGT device consists of a binding gel, a diffusive gel, and a filter membrane. wikipedia.org As the device is deployed, dissolved substances, including labile metal species like free cupric ions and some weak complexes, diffuse through the filter and diffusive gel to be accumulated in the binding gel. inap.com.auwikipedia.org

The accumulation rate in the binding gel is controlled by diffusion and the concentration of the labile species in the surrounding medium. wikipedia.org By analyzing the amount of the element accumulated in the binding gel after a known deployment time, the time-weighted-average concentration of the labile species in the solution can be calculated. wikipedia.org DGT provides an operationally defined measure of the labile fraction, which can be used to estimate the potentially bioavailable form of trace metals. researchgate.netinap.com.au Studies have used DGT to assess copper bioavailability in contaminated waters and soils, and results have sometimes shown better correlation with plant metal uptake than total soil solution concentration. acs.orgnih.gov A specific DGT technique using polyvinyl alcohol as a binding phase has been developed for the selective measurement of free Cu²⁺ ions in water samples. nih.gov

Thermodynamic equilibrium models are valuable tools for predicting the speciation of metals, particularly inorganic species, in aqueous systems. researchgate.netacs.orgcmu.edu These models use known or estimated concentrations of metals and ligands, along with thermodynamic stability constants for various complexes, to calculate the equilibrium distribution of the metal among different chemical species. researchgate.netcmu.edutandfonline.com

For copper, these models can predict the proportion of free cupric ions and inorganic complexes formed with ligands such as hydroxide (B78521), carbonate, chloride, and sulfate (B86663), based on parameters like pH, major ion concentrations, and temperature. researchgate.netfrontiersin.org Software programs incorporating these models are used to perform these calculations. acs.orgtandfonline.com While thermodynamic models can accurately calculate inorganic speciation under equilibrium conditions, estimating complexation with organic ligands, especially those of unknown identity, is more challenging. researchgate.net Despite uncertainties, these models, often used in conjunction with analytical measurements, provide crucial insights into metal speciation and its potential environmental impact. acs.orgcmu.edutandfonline.com

Cupric Ion in Biological Systems: Fundamental Mechanisms

Cupric Ion Homeostasis Mechanisms in Organisms

Cellular copper homeostasis, often referred to as cuprostasis, involves a coordinated network of proteins responsible for managing copper ions from entry to utilization and efflux. ontosight.aiuj.edu.ploup.com This network ensures that copper is delivered to the correct intracellular compartments and incorporated into target proteins efficiently and safely. uj.edu.plnih.govresearchgate.netnih.govresearchgate.net

Transport and Uptake Mechanisms

The primary mechanism for high-affinity copper uptake into mammalian cells is mediated by the Copper Transporter 1 (CTR1). ontosight.ainih.govuj.edu.plnih.govfrontiersin.orgpnas.org CTR1 is an integral plasma membrane protein that typically transports copper in its reduced cuprous (Cu⁺) state. nih.govuj.edu.plnih.govfrontiersin.org It forms a homotrimeric pore through the membrane, facilitating ATP-independent import of Cu⁺ ions. uj.edu.plpnas.org While CTR1 is the main high-affinity importer, the uptake of cupric ions (Cu²⁺) is less well understood but may involve other mechanisms or prior reduction of Cu²⁺ to Cu⁺ by reductases at the cell surface. nih.gov

Once inside the cell or at intracellular membranes, copper transport is also facilitated by P-type ATPases, such as ATP7A and ATP7B. ontosight.ainih.govuj.edu.plnih.govfrontiersin.org These ATP-dependent pumps are crucial for transporting copper across membranes, including moving copper into the Golgi apparatus for incorporation into cuproenzymes destined for the secretory pathway or for the excretion of excess copper from the cell. ontosight.ainih.govuj.edu.pl

Intracellular Trafficking and Chaperone Systems

Following uptake, copper ions are not allowed to roam freely within the cytoplasm due to their potential to generate reactive oxygen species through redox cycling. scnu.edu.cnlibretexts.orgresearchgate.netbiologists.com Instead, they are quickly bound by specialized intracellular proteins called copper chaperones. uj.edu.plnih.govresearchgate.netplos.orgscnu.edu.cnnih.govlibretexts.orgebi.ac.ukresearchgate.netbiologists.compnas.org These chaperones are responsible for the safe and specific delivery of copper to its target proteins. nih.govresearchgate.netnih.govresearchgate.net

Key copper chaperones in eukaryotes include ATOX1, CCS, and COX17. uj.edu.plbiologists.com ATOX1 (Anti-oxidant 1) is a cytosolic chaperone that primarily binds Cu⁺ and delivers it to the ATP7A and ATP7B ATPases located at the trans-Golgi network. uj.edu.pllibretexts.orgbiologists.compnas.org CCS (Copper Chaperone for SOD1) specifically delivers copper to the copper/zinc superoxide (B77818) dismutase (SOD1), an enzyme crucial for detoxifying superoxide radicals. nih.govscnu.edu.cnnih.govresearchgate.netbiologists.com COX17 is involved in transporting copper to the mitochondria for the assembly of cytochrome c oxidase, a key enzyme in cellular respiration. nih.govresearchgate.netbiologists.com These chaperones often exhibit structural similarity to their target proteins, facilitating direct protein-protein interaction for efficient metal transfer. researchgate.netscnu.edu.cn

Regulatory Pathways of Copper Levels

Cellular copper levels are tightly controlled at multiple levels, including transcriptional regulation. oup.comfrontiersin.orgnih.govphysiology.orgplos.orgtandfonline.comasm.orgbiorxiv.orgfrontiersin.org Copper-binding transcription factors (Cu-TFs) play a significant role in sensing intracellular copper concentrations and modulating the expression of genes involved in copper uptake, trafficking, and efflux. oup.comfrontiersin.orgnih.govplos.orgtandfonline.com

Examples of such regulators include Metal-responsive Transcription Factor 1 (MTF1), which is a main regulator of cellular metal homeostasis and is activated by heavy metals, including copper, leading to the transcription of genes like metallothioneins that can bind and sequester excess copper. oup.comphysiology.org SP1 is another transcription factor that acts as a copper sensor and regulates genes involved in copper and iron homeostasis. oup.com In yeast, transcription factors like Mac1 activate high-affinity copper import systems under low copper conditions, while AceI activates genes encoding metallothioneins and SOD1 in response to high copper levels. tandfonline.com Some regulatory mechanisms also involve post-transcriptional control, such as the action of upstream open reading frames (uORFs) that can sense copper and affect the translation or transcription termination of downstream genes involved in copper homeostasis. asm.orgbiorxiv.org

Role of this compound in Metalloproteins and Enzymes

Copper is an essential cofactor for a diverse range of metalloproteins and enzymes, where it participates in various catalytic and electron transfer reactions. numberanalytics.comolemiss.edunumberanalytics.commdpi.com Within these proteins, copper can exist in different oxidation states, primarily cuprous (Cu⁺) and cupric (Cu²⁺), and its specific role is dictated by its coordination environment within the protein's active site. wikipedia.orgnumberanalytics.comolemiss.edunih.govnumberanalytics.com

Active Site Structures and Electronic Properties

The active sites of copper-containing metalloproteins exhibit a variety of structures and coordination geometries around the copper ion, which are crucial for their specific functions. wikipedia.orgnumberanalytics.comolemiss.edunih.gov These geometries can include tetrahedral, square planar, and trigonal bipyramidal arrangements, depending on the coordinating amino acid residues (such as histidine, cysteine, and methionine) and other ligands. wikipedia.orgnumberanalytics.com

In many cuproproteins, the copper ion cycles between the Cu⁺ and Cu²⁺ oxidation states during catalysis. wikipedia.orgnumberanalytics.comolemiss.edunih.govnumberanalytics.com The electronic properties of the this compound (Cu²⁺), with its d⁹ electron configuration, make it suitable for one-electron redox reactions. The specific protein environment influences the redox potential of the copper center, tuning it for particular biological reactions. wikipedia.orglibretexts.org For instance, in blue copper proteins, the Cu²⁺ center is often coordinated by two histidine nitrogen atoms, one cysteine sulfur atom, and one methionine sulfur atom in a distorted tetrahedral geometry. wikipedia.orglibretexts.orgresearchgate.net This unique coordination environment contributes to their intense blue color and facilitates rapid electron transfer. wikipedia.orglibretexts.org

Electron Transfer Mechanisms in Cuproproteins

Many copper proteins function as electron carriers, facilitating electron transfer reactions essential for processes like cellular respiration, photosynthesis, and detoxification. wikipedia.orgnumberanalytics.comolemiss.edunih.govnumberanalytics.comlibretexts.orgresearchgate.netcaltech.eduresearchgate.netnih.govmdpi.com These proteins can transfer electrons over significant distances within or between protein molecules. libretexts.orgcaltech.eduresearchgate.netnih.gov

The mechanism of electron transfer often involves the copper ion shuttling between the Cu(I) and Cu(II) oxidation states. wikipedia.orgnumberanalytics.comolemiss.edunih.govnumberanalytics.com In blue copper proteins, for example, the relatively small structural change between the oxidized (Cu²⁺) and reduced (Cu⁺) states, often described by the "entatic" or "rack-induced" state, minimizes the reorganization energy required for electron transfer, thus enabling rapid electron transfer rates. wikipedia.orglibretexts.orgresearchgate.netnih.gov Electron transfer can occur through direct protein-protein interactions or via electron tunneling through the protein matrix. caltech.eduresearchgate.netnih.gov The protein structure plays a critical role in controlling the rate and specificity of these electron transfer processes by influencing the electronic coupling and reorganization energy. nih.gov

Table: Key Proteins and Mechanisms in this compound Homeostasis and Function

CategoryProtein/Mechanism NameRole in this compound BiologyRelevant Section(s)
Transport/UptakeCTR1Primary high-affinity transporter for copper (primarily Cu⁺) uptake into cells. ontosight.ainih.govuj.edu.pl5.1.1
Transport/UptakeATP7A / ATP7BP-type ATPases transporting copper (including Cu²⁺) across membranes; involved in efflux and Golgi transport. ontosight.ainih.govuj.edu.pl5.1.1
Intracellular TraffickingATOX1Copper chaperone delivering copper (primarily Cu⁺) to ATP7A/B. uj.edu.pllibretexts.orgbiologists.compnas.org5.1.2
Intracellular TraffickingCCSCopper chaperone delivering copper (primarily Cu⁺) to SOD1. nih.govscnu.edu.cnnih.govresearchgate.netbiologists.com5.1.2
Intracellular TraffickingCOX17Copper chaperone delivering copper to mitochondria for cytochrome c oxidase assembly. nih.govresearchgate.netbiologists.com5.1.2
RegulationMTF1Transcriptional regulator of metal homeostasis, activated by copper. oup.comphysiology.org5.1.3
RegulationSP1Copper-sensing transcription factor regulating copper and iron homeostasis genes. oup.com5.1.3
RegulationMac1 / AceI (Yeast)Transcriptional regulators controlling copper import (Mac1) and detoxification (AceI) in yeast. tandfonline.com5.1.3
MetalloproteinsBlue Copper Proteins (e.g., Plastocyanin, Azurin)Electron transfer proteins with a characteristic distorted tetrahedral Cu site. wikipedia.orglibretexts.orgresearchgate.net5.2.1, 5.2.2
MetalloproteinsSOD1Enzyme requiring copper (delivered by CCS) for detoxification of superoxide radicals. nih.govscnu.edu.cnnih.govresearchgate.netbiologists.com5.1.2
MetalloproteinsCytochrome c OxidaseEnzyme in cellular respiration requiring copper (delivered by COX17). nih.govresearchgate.netbiologists.com5.1.2

Catalytic Functions of this compound-Containing Enzymes (e.g., oxidases, reductases)

Cupric ions are integral to the catalytic activity of a diverse group of enzymes, particularly oxidases and reductases, which are involved in fundamental metabolic processes, electron transfer, and oxygen activation. rsc.orgnih.govniscpr.res.in These enzymes utilize the redox properties of the Cu²⁺/Cu⁺ couple to facilitate various biochemical transformations. pnas.org

Oxidases: Copper-containing oxidases catalyze the oxidation of a substrate using molecular oxygen as the electron acceptor, typically producing hydrogen peroxide or water. rsc.org Examples include:

Cytochrome c Oxidase (COX): A key enzyme in the mitochondrial electron transport chain, COX contains both iron and copper centers. nih.gov It facilitates the four-electron reduction of molecular oxygen to water, a process coupled to proton translocation for ATP synthesis. niscpr.res.in Electrons are transferred through a dinuclear copper center (CuA) and a mononuclear copper center (CuB) within the enzyme's active site. nih.gov

Multicopper Oxidases: This group includes enzymes like laccase, ascorbate (B8700270) oxidase, and ceruloplasmin. niscpr.res.in They catalyze the one-electron oxidation of substrates while reducing molecular oxygen to water. niscpr.res.in Ceruloplasmin is also involved in iron metabolism and transport.

Amine Oxidases: These enzymes catalyze the oxidative deamination of primary amines to aldehydes. niscpr.res.inresearchgate.net The catalytic mechanism involves a copper ion and a topaquinone (B1675334) (TPQ) cofactor, with the copper ion participating in the reoxidation of the TPQ cofactor. rsc.orgresearchgate.net

Reductases: Cupric ions are also found in some reductases, which catalyze reduction reactions.

Nitrite (B80452) Reductase (NiR): Copper-containing NiRs play a crucial role in the nitrogen cycle, catalyzing the reduction of nitrite (NO₂⁻) to nitric oxide (NO). rsc.orgresearchgate.net These enzymes typically contain two distinct copper sites: a Type 1 (T1) site for electron transfer and a Type 2 (T2) site where nitrite binds and is reduced. researchgate.net

Nitrous Oxide Reductase (N₂OR): This enzyme is responsible for the reduction of nitrous oxide (N₂O) to dinitrogen (N₂), the final step in denitrification. rsc.org N₂OR contains a unique tetranuclear copper-sulfide cluster at its active site. researchgate.net

The specific coordination environment of the copper ions within the enzyme's active site, often involving amino acid residues such as histidine, cysteine, and methionine, dictates the enzyme's specific catalytic function and efficiency. rsc.orglodz.pl

This compound Interaction with Biomolecules

Cupric ions interact with a wide range of biomolecules, influencing their structure, function, and stability. These interactions are crucial for normal biological processes but can also lead to pathological outcomes under conditions of copper dyshomeostasis.

Binding to Amino Acids and Peptides

Cupric ions exhibit a strong affinity for various amino acids and peptides, forming stable coordination complexes. lodz.plnih.gov The binding often involves the amino group, carboxyl group, and the imidazole (B134444) nitrogen of histidine residues, which are particularly important copper-binding sites in proteins. lodz.plrsc.org Studies on the interaction of Cu²⁺ with simple oligopeptides have provided detailed information on coordination modes. lodz.pl The coordination typically begins at the N-terminal amino nitrogen, followed by the adjacent carbonyl oxygen, and can involve deprotonated peptide nitrogens at higher pH, potentially forming square-planar complexes. lodz.pl

The binding of Cu²⁺ to peptides can influence their conformation and activity. Research on the interaction of copper with peptides has been relevant to understanding processes like copper transport by proteins such as albumin and the potential role of copper in neurodegenerative disorders like Alzheimer's disease, where copper interacts with amyloid-beta peptides. rsc.orgresearchgate.net The amino acid sequence significantly impacts the specificity and stability of copper(II)-peptide interactions. researchgate.net

Interaction with Nucleic Acids (DNA, RNA)

Cupric ions can interact with nucleic acids (DNA and RNA), influencing their structure and potentially leading to damage. csfarmacie.czresearchgate.netmdpi.com Cu²⁺ ions can bind to electron donor groups on nucleic acids, causing structural changes, including the breakdown of the spiral structure and denaturation. csfarmacie.cz

Studies have shown that Cu²⁺ can bind to DNA through different modes. High-affinity binding sites are present approximately every four nucleotides in double-stranded DNA, and there is also an intercalating site present in every base pair. nih.gov In single-stranded DNA, copper binding sites occur roughly every three nucleotides, with lower affinity compared to double-stranded DNA. nih.gov Guanine residues are particularly important binding sites for Cu²⁺ in DNA, potentially forming "sandwich structures" between adjacent guanines. acs.org

The interaction of copper complexes with DNA has been extensively studied due to their potential biomedical applications, including DNA cleavage activity and cytotoxicity towards cancer cells. researchgate.netmdpi.com The binding modes, such as intercalation, groove binding, and electrostatic surface binding, are closely related to these functions. mdpi.com

Formation of Reactive Oxygen Species (ROS) via Redox Cycling in Chemical Systems

Cupric ions, as redox-active transition metals, can participate in redox cycling reactions, leading to the generation of reactive oxygen species (ROS) in chemical systems. researchgate.netmdpi.comnih.govresearchgate.net This process involves the reversible interconversion between the Cu²⁺ and Cu⁺ oxidation states. nih.gov

In the presence of reducing agents and molecular oxygen, copper ions can catalyze the formation of ROS such as superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (OH•) via Fenton-like and Haber-Weiss reactions. csfarmacie.czresearchgate.netresearchgate.netnih.gov

The redox cycling of copper and subsequent ROS generation can cause oxidative damage to biological macromolecules, including DNA, proteins, and lipids. nih.govresearchgate.netnih.gov While ROS formation is a key mechanism of copper's biocidal effect, it is important to note that in some cases, copper-mediated DNA damage is not solely dependent on ROS. csfarmacie.cz Elevated levels of ROS due to copper redox cycling have been implicated in various pathological conditions, including oxidative stress and DNA breakage. researchgate.netmdpi.comnih.gov

Mechanisms of Metal Ion Selectivity and Discrimination

Biological systems have evolved sophisticated mechanisms to ensure the selective recognition and handling of specific metal ions, including cupric ions, despite the presence of numerous other metal ions. researchgate.netmdpi.com This selectivity is crucial for maintaining proper cellular function and preventing the toxic effects of non-cognate metals.

Metal ion selectivity is achieved through a combination of factors, including the coordination environment provided by metal-binding proteins and peptides, structural restraints within these biomolecules, and the specific chemical properties of the metal ions. researchgate.net

Proteins involved in metal homeostasis, such as metalloregulatory proteins and copper chaperones, play a key role in selective metal ion recognition and trafficking. nih.govresearchgate.net These proteins often utilize atypical coordination schemes and undergo conformational changes upon binding their cognate metal ion, ensuring high specificity. researchgate.net For instance, metalloregulatory proteins can bind to specific metal ions, triggering conformational changes that regulate gene transcription involved in metal transport and utilization. researchgate.net

While copper exhibits a strong affinity for certain ligands, particularly thiols, the interplay between the metal, the ligand, and the surrounding biological environment dictates the selectivity of the interaction. rsc.org

Environmental Chemistry and Geochemistry of Cupric Ion

Cupric Ion Speciation in Natural Waters and Sediments

Chemical speciation refers to the distribution of a metal among its different possible chemical forms. acs.org In natural waters, copper can exist in dissolved, colloidal, and particulate forms. tandfonline.com The speciation of this compound is a critical factor determining its geochemical and biological behavior. otago.ac.nz

Inorganic Complexation (e.g., with Cl⁻, OH⁻, HCO₃⁻)

Cupric ions can form complexes with inorganic ligands present in natural waters, including chloride (Cl⁻), hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), and bicarbonate (HCO₃⁻) ions. researchgate.netwhoi.edu While chloride complexation can occur, its effects on copper speciation in saline solutions are generally considered negligible due to the low affinity of copper for chloride ions. dcceew.gov.au The formation of carbonate complexes significantly affects the inorganic behavior of most divalent metals in natural waters. researchgate.net For instance, copper is known to form complexes with both CO₃²⁻ and HCO₃⁻ ions in aqueous solutions. researchgate.net The relative concentrations of these inorganic complexes are influenced by factors such as pH and the concentrations of the respective ligands. envchemgroup.com

Organic Complexation with Natural Organic Matter (NOM)

Natural Organic Matter (NOM), including humic and fulvic acids, plays a dominant role in the speciation of dissolved copper in virtually all natural waters. dcceew.gov.auwaterquality.gov.au In river waters, it is estimated that over 99% of dissolved copper is present as copper-NOM complexes. dcceew.gov.au Even in seawater, inorganic copper species constitute only a very small fraction of the total metal, typically less than 1%, with the majority strongly complexed by a heterogeneous mixture of Cu-binding organic ligands. otago.ac.nz

Studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have provided insights into the coordination chemistry of Cu(II) with NOM. These studies indicate that Cu(II) is coordinated by oxygen and/or nitrogen atoms in the first coordination shell, forming inner-sphere complexes, often involving five-membered chelate rings with functional groups such as amino, carboxyl, or carbonyl groups. msu.ruresearchgate.netslu.senih.gov

The strength of copper complexation by NOM can be very high. In some natural waters, conditional stability constants for copper-ligand complexes have been found to be very high, particularly in low salinity waters. researchgate.nettandfonline.com For example, studies have reported conditional stability constants as high as 10¹⁵·⁷ in low salinity waters, while values around 10⁹ were found in high salinity waters. researchgate.nettandfonline.com The amount of Cu(II) bound to humic substances can be quantitatively described using models like the NICA-Donnan model, which can characterize carboxylic type binding sites. nih.gov The binding constants for humic acids are generally higher than for fulvic acids. nih.gov

Research has shown that the stoichiometry of copper-humic acid complexes is influenced by the organization of humic acid in solution and the equilibrium pH. researchgate.net Different concentrations of humic acids can exhibit varying copper binding abilities. researchgate.net

Colloidal and Particulate Associations

In addition to dissolved forms, cupric ions can also be associated with colloidal and suspended particulate matter in natural waters. tandfonline.comscielo.br This association is a significant factor influencing the fate and effects of metals in aquatic environments. scielo.br Suspended particulate matter includes aggregated materials composed of both biotic and abiotic components. scielo.br The partitioning of metals between the dissolved and particulate phases is influenced by factors such as pH and the concentration of dissolved organic matter. scielo.br Copper partitioning has been observed to be maximal in the neutral pH range and decreases at lower or higher pH values. scielo.br An increase in dissolved organic matter concentration can lead to a decrease in copper adsorption to particulate matter. scielo.br

Distribution and Transport Mechanisms in Environmental Compartments

The distribution and transport of cupric ions in environmental compartments are governed by a combination of physical, chemical, and biological processes. In natural waters, processes such as dissolution of particulate copper and precipitation of dissolved copper, controlled by complexation and adsorption, lead to the partitioning of copper between the water column and sediments. dcceew.gov.au

Transport mechanisms for metal ions in the environment can involve movement across membranes, particularly in biological systems. For instance, in plants, specific transport proteins, including P-type ATPases, COPT proteins, and chaperones, regulate the absorption, translocation, and distribution of copper ions. researchgate.netfrontiersin.org These proteins facilitate the transport of copper ions across cell membranes and to various cellular compartments. researchgate.netfrontiersin.org Similarly, in bacteria, complex systems of transcriptional regulators, soluble chaperones, membrane transporters, and target cuproproteins control copper transport and traffic within different compartments to maintain homeostasis. frontiersin.org

In larger environmental systems like rivers and oceans, transport can involve the movement of dissolved and particle-associated copper. Rivers are considered significant sources of copper-binding ligands in the ocean. researchgate.net Sedimentation is identified as a major sink for copper ligands in the ocean. researchgate.net

Bioavailability of this compound: Chemical Influences

The bioavailability and toxicity of copper are critically dependent on its chemical speciation. otago.ac.nzdcceew.gov.au The free this compound (Cu²⁺) is generally considered the most bioavailable and, at elevated concentrations, the most toxic form to aquatic organisms. tandfonline.comotago.ac.nzdcceew.gov.auwaterquality.gov.auresearchgate.nettandfonline.com Copper complexed with natural organic ligands is typically regarded as being essentially non-toxic. dcceew.gov.au

The extent of copper complexation by NOM is a crucial factor influencing its bioavailability. dcceew.gov.auwaterquality.gov.au Strong complexation with organic ligands reduces the concentration of free cupric ions to very low levels in most marine systems, often to femtomolar and picomolar concentrations. otago.ac.nzfrontiersin.org This reduction in free ion concentration can lower the potential for metal uptake by organisms. tandfonline.com

Several chemical factors influence the bioavailability and toxicity of copper. These include pH, dissolved organic carbon (DOC), and water hardness. waterquality.gov.auceh.ac.uk

pH: Changes in pH can affect sorption processes and the speciation of metals in solution. dcceew.gov.au While some studies have shown an increase in copper uptake and toxicity with decreasing pH, the relationship is complex. waterquality.gov.au The protective effect of metal-humic acid binding can reduce as pH decreases due to increased competition from H⁺ ions for binding sites. nih.gov

Dissolved Organic Matter (DOM): Natural dissolved organic matter, such as humic and fulvic acids, significantly reduces the uptake and toxicity of copper in freshwater organisms by forming stable complexes. waterquality.gov.auresearchgate.net The concentration of available dissolved organic complexing ligands in most natural waters is often in excess of total dissolved copper, ensuring that inorganic copper concentrations are well below levels of toxicological concern. waterquality.gov.au

Water Hardness and Alkalinity: Copper toxicity generally decreases with increasing water hardness and alkalinity. waterquality.gov.au These factors can influence the formation of less bioavailable inorganic complexes like copper-carbonate species. tandfonline.com

Bioavailability models, such as the Biotic Ligand Model (BLM) and the Free Ion Activity Model (FIAM), are used to understand and predict the relationship between copper speciation and its biological effects. researchgate.nettandfonline.comceh.ac.uk These models integrate knowledge about metal speciation in the organism's environment and the interactions between the metal ion, competing ions, and receptor binding sites on the organism. ceh.ac.uk Studies have shown that the reduction in free ion activity due to complexation with ligands like bicarbonate, chloride, and dissolved organic carbon correlates with reduced toxicity. tandfonline.com

The influence of different anions on the acute toxicity of copper has been studied, showing that toxicity decreases with increasing concentrations of carbonate, chloride, EDTA, and fulvic acid. tandfonline.com This supports the concept that complexation reduces the bioavailable fraction of copper. tandfonline.com

While the free ion activity model is a valuable framework, determining site-specific apparent complexation constants for copper with dissolved organic carbon in natural water can be challenging. tandfonline.com Alternative approaches, such as using the "bioavailable concentration" which excludes certain inorganic complexes from the labile pool, are also explored to predict acute toxicity. tandfonline.com

Data Table: Influence of Ligands on Copper Toxicity (Illustrative Data based on research findings)

Ligand TypeExample LigandObserved Effect on Copper ToxicityRelevant Research Finding
Inorganic LigandsHCO₃⁻, Cl⁻Decreased toxicityToxicity decreased with increasing concentrations of carbonate and chloride. tandfonline.com
Organic LigandsNOM (Humic/Fulvic Acids)Decreased toxicityStrong complexation reduces free Cu²⁺, lowering bioavailability and toxicity. dcceew.gov.auwaterquality.gov.auresearchgate.net
Chelating AgentsEDTADecreased toxicityEDTA significantly decreased copper toxicity in freshwater fish. tandfonline.comnih.gov

Detailed Research Findings Examples:

Research using EXAFS spectroscopy revealed that Cu(II) in soil organic matter and dissolved organic matter is coordinated by 4 oxygen/nitrogen atoms in the first coordination shell at a distance of 1.92-1.95 Å. msu.ruresearchgate.netnih.gov

Ion activity measurements in samples with pH 4.8-6.3 showed that less than 0.2% of total copper was in the form of free Cu²⁺. msu.ruresearchgate.netnih.gov

Studies in estuarine waters have shown strong complexation by organic ligands, resulting in very low concentrations of free this compound (femtomolar to sub-femtomolar levels). frontiersin.org

Potentiometric titration studies of aquatic humic substances from various environments modeled them as having two types of Cu(II)-binding sites with different stability constants (approximately 10⁶ and 10⁸). usgs.gov

Catalytic Applications of Cupric Ion

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in solution. Cupric ion, often in the form of soluble salts or complexes, is utilized in various homogeneous transformations. encyclopedia.pub The success in homogeneous copper catalysis frequently depends on the careful design and modulation of coordinating ligands. sciopen.comresearchgate.net

This compound in Organic Transformations

This compound is a versatile catalyst in a wide array of organic transformations. Copper-catalyzed reactions are widely employed for the construction of important organic molecules, including pharmaceuticals, commodity chemicals, and polymers. researchgate.net The development of copper catalysis has been extensive in the formation of carbon–carbon and carbon–heteroatom bonds. researchgate.netnih.gov

Specific organic transformations catalyzed by copper species (including this compound) include:

Heterocyclic synthesis researchgate.net

Coupling reactions, such as Ullmann-type couplings and Suzuki–Miyaura cross-coupling. researchgate.netencyclopedia.pubsciopen.com

Asymmetric synthesis researchgate.net

Click reactions (Azide–Alkyne Cycloaddition). researchgate.netnih.govnih.govbeilstein-journals.org While Cu(I) species are commonly applied and often provide extraordinary performance in click chemistry, active copper catalysts can be prepared by reducing copper(II) sources. encyclopedia.pubbeilstein-journals.org

Multicomponent reactions researchgate.net

C-H activation researchgate.netacs.org

Trifluoromethylation reactions researchgate.net

Oxidation of organic molecules, including alcohols, amines, and phenols. nih.govacs.orgnih.govresearchgate.net

Hydrosilylation reactions beilstein-journals.org

Conjugate addition reactions beilstein-journals.org

Boronation and hydroboration beilstein-journals.org

Carboxylation, alkenylation, allylation, arylation, and amidation of C-H bonds. beilstein-journals.org

Research highlights the ability of copper to participate in both single-electron transfer (SET) and organometallic reaction pathways in C-H oxidation reactions. acs.org In some Cu(II)-catalyzed aerobic oxidation reactions, two Cu(II) species can participate in the two-electron oxidation, with O₂ regenerating Cu(II) from Cu(I). acs.org

Redox Catalysis

This compound is inherently involved in redox catalysis due to the accessible interconversion between different copper oxidation states, particularly between Cu(I) and Cu(II). researchgate.netnih.govresearchgate.netresearchgate.net This redox capability is central to many copper-catalyzed reactions, allowing for the addition or removal of electrons from substrates. pnnl.gov

In aerobic oxidation reactions catalyzed by copper, oxygen acts as an oxidant, being reduced to water or hydrogen peroxide, or incorporated into the product. nih.gov Copper's ability to undergo one-electron redox transformations is key, although managing these steps is crucial for achieving selective two-electron oxidation of organic molecules, especially since Cu(II) is the most stable state under aerobic conditions. acs.org Some reaction pathways involve the cooperative involvement of two one-electron oxidants, such as two Cu(II) species or Cu(II) with a nitroxyl (B88944) cocatalyst. researchgate.netacs.org

The oxidation of copper with oxygen is facile, enabling catalytic turnover in net oxidative processes and providing access to higher oxidation states like Cu(III), which can undergo two-electron reductive elimination to regenerate Cu(I). nih.gov

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. encyclopedia.pub Heterogeneous copper catalysts offer advantages such as ease of separation and recycling. encyclopedia.pubresearchgate.net Developing heterogeneous variants of successful homogeneous copper catalysts has gained attention. sciopen.comresearchgate.net

This compound in Zeolite-Based Catalysts

Cupric ions exchanged into zeolite frameworks are widely studied heterogeneous catalysts. researchgate.netscielo.org.mx Copper-zeolite catalysts are utilized in various applications, including selective catalytic reduction (SCR) of NOx, selective hydrodeoxygenation, selective catalytic oxidation, and oxidation of methane (B114726) to methanol (B129727). researchgate.net

Cu-ZSM-5 and Cu-CHA (Cu-SSZ-13) zeolites are prominent examples. researchgate.netnih.govacs.orggoogle.comscielo.org.mxrsc.org Copper as an exchange ion in ZSM-5 type zeolites has been reported for applications such as NOx reduction, competitive adsorption of N₂O and CO, and oxidation of methane to methanol. researchgate.netscielo.org.mx Cu-CHA zeolites are considered state-of-the-art catalysts for ammonia-mediated selective catalytic reduction (NH₃-SCR) of NOx, particularly noted for their stability and activity. acs.orggoogle.comrsc.orgnih.gov

Studies on Cu-ZSM-5 catalysts with low copper content (e.g., 2%) have shown high NOx conversions (over 92%) at temperatures up to 600 °C in NH₃-SCR. scielo.org.mx The presence of CuO cores in these catalysts can enhance de-NOx activity due to higher thermal stability. scielo.org.mx Isolated Cu²⁺ ions located at different sites within the zeolite framework are considered responsible for excellent NH₃-SCR activity. nih.gov The dynamic motion of zeolite-confined Cu sites can promote low-temperature NOx reduction. acs.orgnih.gov

The catalytic properties of copper ions in zeolites are significantly influenced by their coordination within the zeolite framework. scielo.org.mx

This compound in Hydroxyapatite (B223615) Catalysts

Copper-modified hydroxyapatite (Cu/HAP) has garnered significant attention as a catalyst support in various environmental catalytic reactions. mdpi.compreprints.org This is attributed to the redox and Lewis acid properties of Cu(II) and its good dispersibility on the HAP surface. mdpi.compreprints.org

Cu/HAP catalysts have shown promising performance in:

Selective catalytic reduction of NOx by NH₃ (NH₃-SCR). mdpi.comresearchgate.net

Decomposition of N₂O (De-N₂O). mdpi.com

Abatement of volatile organic compounds (De-VOCs). mdpi.com

Selective hydrogenations. researchgate.net

Formaldehyde oxidation. researchgate.net

Azide–alkyne cycloadditions. researchgate.net

Electrochemical reduction of H₂O₂. researchgate.net

Reverse water gas shift reaction (CO₂ reduction). acs.org

The method of incorporating copper into the hydroxyapatite structure significantly impacts the speciation and distribution of copper, thereby influencing catalytic activity and selectivity. mdpi.com Copper species on HAP can exist as dispersed Cu(II) clusters, bulk CuO, libethenite (Cu₂(OH)PO₄), or substituted within the HAP lattice. mdpi.comresearchgate.net Isolated Cu(II) species and highly dispersed CuO nanoclusters, often formed at low copper loadings, are frequently associated with higher catalytic activity for reactions like VOC oxidation or NH₃-SCR due to increased accessibility and optimal dispersion. mdpi.compreprints.org Higher copper loadings can lead to aggregation and the formation of less active phases like libethenite. preprints.org

Applications in Abatement Reactions (e.g., NOx, VOCs)

This compound-containing catalysts are widely applied in abatement reactions for environmental protection, particularly for the removal of nitrogen oxides (NOx) and volatile organic compounds (VOCs) from industrial exhaust gases and vehicle emissions. researchgate.netnih.govacs.orggoogle.comscielo.org.mxnih.govmdpi.comgoogle.comrsc.orgnih.govresearchgate.netaaqr.orgmdpi.com

For NOx abatement, selective catalytic reduction (SCR) with ammonia (B1221849) is a key approach, and copper-exchanged zeolites, especially Cu-CHA and Cu-ZSM-5, are state-of-the-art catalysts in this field. nih.govacs.orggoogle.comscielo.org.mxrsc.orgnih.gov These catalysts demonstrate high NOx reduction properties across a range of temperatures and exhibit hydrothermal stability. google.com The activity in NOx decomposition is thought to involve the Cu²⁺ ⇌ Cu⁺ redox process as a key step in maintaining high activity. google.com

For VOC abatement, catalytic oxidation is considered an effective method. nih.govaaqr.orgmdpi.com Copper-containing catalysts, including supported copper oxides and copper-modified hydroxyapatite, are active for the oxidation of various VOCs like ethyl acetate (B1210297) and toluene. mdpi.comrsc.orgnih.govresearchgate.netmdpi.com Copper-containing catalysts are considered highly active for VOCs at low temperatures. rsc.org The catalytic performance in VOC oxidation is often correlated with the redox properties of the catalyst, such as reducibility and lattice oxygen availability, suggesting a Mars-van Krevelen type redox mechanism. nih.gov In this mechanism, Cu²⁺ species in proximity to lattice oxygen are considered responsible for VOC adsorption and activation. nih.gov The interaction of aromatic electrons with metal ions acting as Lewis acid sites can also be connected to activity in the total oxidation of VOCs. researchgate.net

Here is a summary table of some catalytic applications:

Application AreaCatalyst TypeKey this compound Role/FormExamples/Notes
Homogeneous Catalysis Soluble Cu salts/complexesRedox activity, complex formationOrganic transformations (coupling, oxidation, cycloaddition), Redox catalysis
Heterogeneous Catalysis Cu-exchanged ZeolitesExchangeable ion, active sites, redox centersNOx SCR (Cu-CHA, Cu-ZSM-5), Methane oxidation
Cu-modified Hydroxyapatite (HAP)Substituted ion, dispersed clusters, redox propertiesNOx SCR, N₂O decomposition, VOC abatement, CO₂ reduction
Abatement Reactions Cu/Zeolites, Cu/HAP, Supported CuActive sites for oxidation/reduction, redox cyclingNOx reduction (SCR), VOC oxidation

Methanol Synthesis and Hydrocarbon Oxidation

Cupric ions are integral to catalytic systems used for methanol synthesis, particularly from CO₂ hydrogenation. Copper-based catalysts, often supported on materials like ZnO and Al₂O₃, are widely employed for this process. The active sites in conventional copper-based catalysts for CO₂ hydrogenation to methanol are associated with partially or fully reduced copper species in synergistic contact with promoters like ZnO. ZnO is crucial for dispersing and stabilizing the active copper sites and facilitating CO₂ adsorption, while Al₂O₃ enhances the exposure and stability of these sites under reaction conditions. nih.gov

Studies have investigated the effect of copper cluster size on catalytic activity in methanol synthesis from CO₂. For instance, size-selected Cun catalysts supported on Al₂O₃ thin films showed a strong dependence of catalytic activity on cluster size. A Cu₄/Al₂O₃ catalyst demonstrated the highest turnover rate for methanol production compared to Cu₃ and Cu₂₀ clusters. osti.gov Research suggests that the onset of methanol synthesis activity correlates with the reduction temperature of these copper clusters, indicating that the reduced phase of the copper catalyst is primarily responsible for methanol synthesis from CO₂. osti.gov

In hydrocarbon oxidation reactions, copper-containing catalysts, including those featuring cupric ions, are effective in activating oxygen or peroxides for the functionalization of C-H bonds in various organic compounds. nih.govmdpi.commdpi.com Copper(II) complexes with nitrogen-donor ligands have been shown to be effective catalysts for the oxidation of saturated hydrocarbons and other organic substrates. mdpi.com The catalytic cycle often involves the participation of different copper oxidation states, including Cu(II) and Cu(I). mdpi.commdpi.com

For example, in the oxidation of isopropylbenzene with oxygen, copper(II) complexes have been tested as homogeneous catalysts. mdpi.com The reaction proceeds via a radical chain oxidation initiated by the Cu(II)/Cu(I) couple. mdpi.com Research into the oxidation of hydrocarbons using systems involving hydrogen peroxide and copper catalysts supported on materials like fiberglass has also been conducted. mdpi.comresearchgate.net These studies suggest that partially reduced Cu(I)-Cu(0) species can act as active sites in such catalysts. researchgate.net

The depth of hydrocarbon oxidation can be influenced by catalytic conditions. Studies using a H₂O₂/Cu₂Cl₄·2DMG/CH₃CN system (where DMG is dimethylglyoxime) have investigated the oxidation depth of various hydrocarbons, demonstrating that copper ions participate in redox reactions initiating the process. mdpi.com

Photocatalysis and Electrocatalysis with this compound

Cupric ions are also explored in the fields of photocatalysis and electrocatalysis. In photocatalysis, cupric ions can be involved in redox processes that drive reactions under light irradiation. For instance, polyoxometalates have been used as photocatalysts for the reduction and recovery of copper ions from solution. acs.orgnih.gov This process involves the photoreduction of Cu²⁺ ions to Cu⁺ and subsequently to metallic Cu particles, facilitated by the reduced polyoxometalate species. acs.orgnih.gov The presence of dissolved Cu²⁺ ions can also influence the efficiency of photocatalytic oxidation of organic compounds, with studies showing that the addition of copper ions to TiO₂ systems can significantly improve the reaction rate. mdpi.comresearchgate.net This enhancement is attributed to the role of Cu²⁺ ions in consuming photogenerated electrons, thereby improving charge separation and increasing the availability of holes for oxidation reactions. researchgate.net

In electrocatalysis, copper-based materials, including those containing cupric ions, are actively investigated for reactions such as the electrochemical reduction of CO₂ (CO₂RR) and the hydrogen evolution reaction (HER). rsc.orgmdpi.comrsc.org Copper-based electrocatalysts are notable for their ability to catalyze the formation of C-C bonds during CO₂ reduction, leading to valuable hydrocarbon products like ethylene (B1197577) and methane. rsc.org Different oxidation states of copper, including Cu²⁺ and Cu⁺, and their interplay with metallic Cu⁰, are considered crucial for the catalytic performance in CO₂RR. rsc.org Research aims to optimize the oxidation state ratio of copper ions to favor specific reaction pathways and products. rsc.org

Cupric ions can also act as impurities that influence electrocatalytic processes. Studies on the effect of copper ion impurities on the HER have shown that copper deposition can compete with hydrogen evolution, leading to a decrease in current density with increasing copper concentration. researchgate.netacs.org This highlights the importance of understanding the behavior of cupric ions in various electrochemical environments.

Furthermore, copper complexes with redox-active ligands have been developed as homogeneous electrocatalysts for CO₂ reduction to CO and H₂ evolution. mdpi.com The cooperative effect between the central Cu(II) ion and the ligand contributes to the catalytic activity. mdpi.com Copper micro-flowers electrodeposited on electrodes have also shown high catalytic activity for the electro-reduction of nitrate (B79036) ions, where cuprous ions exhibit a catalytic effect by enhancing mass transport and electron transfer. mdpi.com

Data Table: Examples of this compound Catalytic Applications and Research Findings

ApplicationCatalyst System ExamplesKey Findings / NotesSource
Methanol Synthesis from CO₂Cu/ZnO/Al₂O₃, Size-selected Cun/Al₂O₃Active sites linked to reduced Cu in contact with ZnO; activity is size-dependent for subnanometer clusters (Cu₄ showed highest rate); onset activity correlates with Cu reduction. osti.gov, nih.gov
Hydrocarbon OxidationCopper complexes with N-donor ligands, Cu/fiberglassEffective in activating oxygen/peroxides; involves Cu(II)/Cu(I) redox cycle; partially reduced Cu species can be active sites. mdpi.com, mdpi.com, researchgate.net
Photocatalytic ReductionPolyoxometalates + Cu²⁺, TiO₂ + Cu²⁺Photoreduction of Cu²⁺ to Cu⁺ and Cu⁰; Cu²⁺ can enhance photocatalytic oxidation by improving charge separation. acs.org, nih.gov, mdpi.com, researchgate.net
Electrocatalytic CO₂ ReductionCu-based electrocatalysts (e.g., Cu₂O)High selectivity for C-C bond formation (ethylene, methane); performance influenced by copper oxidation states (Cu²⁺, Cu⁺, Cu⁰) and structure. rsc.org, rsc.org
Electrocatalytic HERPt, Au electrodes with Cu²⁺ impurities; Copper complexesCu deposition competes with HER, decreasing current density; copper complexes can catalyze H₂ evolution. researchgate.net, mdpi.com, acs.org
Electrocatalytic Nitrate ReductionElectrodeposited Cu micro-flowersCuprous ions show catalytic effect, enhancing mass transport and electron transfer. mdpi.com

Cupric Ion in Materials Science and Nanotechnology

Synthesis Methodologies for Copper-Based Nanomaterials

The synthesis of copper-based nanomaterials often involves the reduction or transformation of cupric ions from suitable precursor salts in a controlled environment. Various chemical and physical methods have been developed for this purpose, each offering distinct advantages and control over the final nanomaterial characteristics.

Chemical Reduction Methods

Chemical reduction is a widely utilized "bottom-up" approach for synthesizing copper nanoparticles, primarily involving the reduction of cupric salts in solution using reducing agents. This method is favored for its relative simplicity and scalability. Common cupric ion precursors include copper sulfate (B86663) (CuSO₄), copper chloride (CuCl₂), and copper acetate (B1210297) (Cu(CH₃COO)₂). The reduction process involves the transfer of electrons from a reducing agent to the cupric ions, leading to the formation of neutral copper atoms that subsequently nucleate and grow into nanoparticles.

A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), hydrazine (B178648) (N₂H₄), polyols, ascorbic acid (C₆H₈O₆), and glucose (C₆H₁₂O₆). The choice of reducing agent influences the reaction kinetics and the properties of the resulting nanoparticles. For instance, ascorbic acid is considered a mild reducing agent, which can lead to a lower reaction driving force and potentially reduce nanoparticle aggregation. Sodium borohydride is a strong reducing agent commonly used for producing smaller nanoparticles.

To prevent agglomeration and stabilize the newly formed nanoparticles, capping or stabilizing agents are often added to the reaction mixture. These agents adsorb onto the surface of the nanoparticles, providing steric or electrostatic repulsion. Examples of capping agents include polymers like polyvinylpyrrolidone (B124986) (PVP) and surfactants like cetyltrimethylammonium bromide (CTAB) and trisodium (B8492382) citrate (B86180) (C₆H₅Na₃O₇).

The properties of copper nanoparticles synthesized by chemical reduction are significantly influenced by various synthesis parameters. These include the concentration of the copper precursor, the type and concentration of the reducing agent and stabilizer, the reaction temperature, and the pH of the solution. For example, adjusting the pH can affect the reduction mechanism and the resulting copper species (e.g., metallic copper, Cu₂O, or CuO). Controlling these parameters allows for some modulation of the size, shape, and properties of the synthesized copper nanomaterials.

Sol-Gel Synthesis

The sol-gel method is a versatile technique that can be used to prepare metal oxide nanoparticles, including cupric oxide (CuO) nanoparticles, often starting from this compound precursors. This method typically involves the formation of a sol (a colloidal suspension of solid particles in a liquid) through hydrolysis and condensation reactions of a precursor, followed by the gelation of the sol into a continuous network. Subsequent drying and heat treatment (calcination) of the gel yield the desired metal oxide nanoparticles.

Cupric chloride (CuCl₂) and copper(II) nitrate (B79036) (Cu(NO₃)₂) are common this compound sources used in sol-gel synthesis of CuO nanoparticles. The process often involves dissolving the copper salt in a solvent (e.g., water or ethanol) and then adding a precipitating agent, such as sodium hydroxide (B78521) (NaOH), to control the pH and induce the formation of a gel. The pH plays a crucial role in the hydrolysis and condensation rates, influencing the size and morphology of the resulting particles.

Research has shown that the sol-gel method can produce CuO nanoparticles with sizes in the nanometer range. For example, CuO nanoparticles with sizes between 20 and 30 nm have been observed. The method offers advantages such as good homogeneity and the ability to be carried out at relatively low temperatures compared to some other synthesis techniques.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that involves carrying out chemical reactions in aqueous solutions at high temperatures and pressures. This technique is effective for synthesizing various inorganic nanomaterials, including copper oxide nanoparticles (CuO and Cu₂O), using this compound precursors. The high temperature and pressure conditions in hydrothermal synthesis can facilitate the dissolution of reactants and the crystallization of nanomaterials with controlled morphology and crystallinity.

Copper salts like copper sulfate (CuSO₄) and copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) are frequently used as this compound sources in hydrothermal synthesis of copper oxides. The reaction typically takes place in a sealed vessel (autoclave) containing the precursor solution, often with the addition of a mineralizer or other additives to control the reaction environment and the growth of nanoparticles.

Hydrothermal synthesis is known for its ability to produce nanoparticles with low aggregation and a narrow crystallite size distribution. Studies have reported the synthesis of monoclinic CuO crystals with particle sizes ranging from 14 nm to 27 nm using this method. The operational conditions, such as temperature, reaction time, and precursor concentration, significantly influence the yield, purity, and size of the synthesized nanoparticles.

Electrochemical Deposition

Electrochemical deposition is a "bottom-up" technique that utilizes an electric current to reduce metal ions from an electrolyte solution onto a conductive substrate, leading to the formation of metallic or metal oxide nanostructures. Cupric ions in an electrolyte can be electrochemically reduced to form copper nanoparticles or copper oxide layers on a working electrode. This method is considered cost-effective and relatively user-friendly.

A typical setup for electrochemical deposition involves an electrolyte containing a cupric salt, such as copper sulfate (CuSO₄) or cupric chloride (CuCl₂), a working electrode where deposition occurs, a counter electrode, and a reference electrode. Parameters such as the applied potential or current density, deposition time, and the composition of the electrolyte (including the concentration of cupric ions and the presence of complexing agents or additives) are critical for controlling the size, shape, and coverage of the deposited nanomaterials.

Complexing agents, such as citric acid or lactic acid, can be added to the electrolyte to stabilize the cupric ions and influence the deposition process. Electrochemical deposition can yield spherical copper nanoparticles or polyhedral copper oxide layers, with the phase composition (CuO or Cu₂O) being influenced by the synthesis conditions and additives. The growth mechanism during electrodeposition can be diffusion-controlled.

Green Synthesis Approaches

Green synthesis approaches for copper-based nanomaterials emphasize the use of environmentally friendly and sustainable methods, often employing biological resources to reduce cupric ions and stabilize the resulting nanoparticles. These methods avoid or minimize the use of toxic chemicals, high temperatures, and high pressures, aligning with principles of green chemistry.

Plant extracts are widely used in green synthesis due to the presence of various biomolecules, such as polysaccharides, enzymes, flavonoids, alkaloids, and proteins, which can act as both reducing and capping agents. Extracts from plants like Terminalia arjuna, Sargassum sp., Abutilon indicum, papaya peel, and Caesalpinia bonducella have been successfully used to synthesize copper or copper oxide nanoparticles from this compound precursors like copper sulfate or copper(II) nitrate.

The process typically involves mixing the plant extract with a solution containing cupric ions. The biomolecules in the extract reduce the Cu²⁺ ions to lower oxidation states or metallic copper, while also stabilizing the formed nanoparticles, preventing their aggregation. The synthesis is often carried out at relatively mild temperatures and atmospheric pressure. The color change of the solution is often an initial indicator of nanoparticle formation. Green synthesis methods offer a simple, cost-effective, and reproducible route to copper-based nanomaterials.

Characterization of this compound-Containing Nanomaterials

Characterization of the synthesized copper-based nanomaterials is essential to determine their physicochemical properties, which are directly related to their performance in various applications. A combination of analytical techniques is typically employed to gain comprehensive insights into the nanomaterials' characteristics.

UV-Vis Spectroscopy: This technique is often used as a preliminary method to confirm the formation of copper nanoparticles based on their characteristic surface plasmon resonance (SPR) absorption peak in the visible range of the electromagnetic spectrum. The position and shape of the SPR peak can provide information about the size, shape, and aggregation state of the nanoparticles.

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and size distribution of the synthesized nanomaterials. SEM provides surface morphology information, while TEM can reveal the internal structure and finer details of individual nanoparticles. High-Resolution TEM (HR-TEM) is particularly useful for characterizing the crystalline structure.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): EDX or EDS is often coupled with SEM or TEM to determine the elemental composition of the synthesized nanomaterials, confirming the presence of copper and other elements.

X-ray Diffraction (XRD): XRD is a fundamental technique for analyzing the crystalline structure, phase purity, and crystallite size of the nanomaterials. The diffraction pattern provides information about the crystal planes present, allowing for identification of the copper phase (e.g., metallic Cu, CuO, Cu₂O). The crystallite size can be estimated from the peak broadening using techniques like the Scherrer formula.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to investigate interactions between the nanoparticles and stabilizing or capping agents.

Atomic Force Microscopy (AFM): AFM provides a three-dimensional image of the surface topography of the nanomaterials and can be used to determine particle size and distribution.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the elements on the surface of the nanomaterials.

These characterization techniques, when used in combination, provide a comprehensive understanding of the structural, morphological, compositional, and optical properties of this compound-containing nanomaterials, which is crucial for tailoring their synthesis and optimizing their performance in various applications.

Structural and Morphological Analysis

The structural and morphological properties of materials incorporating cupric ions, particularly in nanoscale forms like copper oxide nanoparticles (CuO NPs), are crucial for their performance in various applications. Techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are commonly employed for this analysis.

XRD analysis is widely used to determine the crystalline structure and estimate the crystallite size of CuO nanoparticles. Studies have shown that CuO nanoparticles typically exhibit a monoclinic structure. spiedigitallibrary.orgaip.orgbohrium.comekb.eg The crystalline size can be calculated using methods like the Debye-Scherrer formula. spiedigitallibrary.orgaip.org For instance, CuO nanoparticles synthesized by the co-precipitation method using copper(II) chloride dihydrate as a precursor and sodium hydroxide as a stabilizing agent showed a single-phase monoclinic structure with an average crystal size of 12.85 nm after sintering at 600 °C. wgu.edu.et Another study using a sol-gel method reported monoclinic CuO with a crystalline size around 15 nm. spiedigitallibrary.org Molecular dynamics simulations have indicated that the long-range order in solid CuO NPs with diameters greater than 6 nm diminishes as size decreases, suggesting the emergence of an amorphous-like structure even below the melting point. rsc.org

SEM and TEM provide insights into the morphology, shape, and size distribution of this compound-containing nanomaterials. SEM images of CuO nanoparticles synthesized by co-precipitation have revealed uniformly agglomerated grains with a non-spherical shape. wgu.edu.et In contrast, CuO nanoparticles prepared by a chemical method have been observed as spherical nanoparticles with a narrow size distribution using SEM. researchgate.net TEM analysis can further confirm the shape and size, showing spherical shapes for some copper ion nanoparticles and elliptical structures for others. nih.govresearchgate.net The size and shape of nanoparticles can significantly impact their properties and applications. nih.gov For example, spherical CuO nanoparticles have shown better antibacterial activity compared to irregular shapes. nih.gov Energy Dispersive X-ray (EDX) spectroscopy is often used alongside SEM and TEM to confirm the elemental composition of the synthesized nanomaterials. bohrium.comresearchgate.net

The coordination environment of cupric ions within a material's structure also plays a vital role in its properties. In crystalline CuO, the copper atom is typically coordinated to four oxygen neighbor atoms in an approximately square planar configuration within the (110) plane, although the divalent copper surroundings are often distorted due to the Jahn-Teller effect. nih.gov The Cu-O bond lengths in this plane are reported to be 1.88 and 1.96 Å. nih.gov Studies on covalent organic frameworks have shown that copper ion absorption can induce morphological changes in the networks, and EPR spectroscopy has revealed the trigonal bipyramidal configuration of divalent copper ions coordinated with nitrogen and chlorine ions in certain frameworks. acs.org

Here is a data table summarizing some structural properties of CuO nanoparticles:

Synthesis MethodPrecursorStabilizing AgentSintering Temperature (°C)Crystalline StructureAverage Crystallite Size (nm)Observed Morphology
Co-precipitationCuCl₂·2H₂ONaOH600Monoclinic12.85Uniformly agglomerated, non-round grains wgu.edu.et
Sol-gelCu(NO₃)₂·3H₂ONot specifiedNot specifiedMonoclinic~15Irregular shape, some nanorod-like structures spiedigitallibrary.org
Chemical methodNot specifiedNot specifiedNot specifiedMonoclinic8Spherical nanoparticles researchgate.net
HydrothermalNot specifiedNone350MonoclinicNot specifiedSpherical shape ekb.eg

Electronic and Optical Properties

The electronic and optical properties of materials containing cupric ions are closely linked to their structure, morphology, and the specific chemical environment of the Cu²⁺ ion. These properties are critical for applications in areas such as solar cells, sensors, and optoelectronic devices.

Copper oxide (CuO), a common compound containing cupric ions, is a p-type semiconductor with a narrow band gap, typically ranging from 1.2 to 1.51 eV for bulk material. spiedigitallibrary.orgnih.gov This narrow band gap, along with excellent photochemical and photoconductive properties, makes it a promising candidate for solar cells and sensors. spiedigitallibrary.org

The optical properties of CuO nanoparticles are sensitive to their composition and structure. spiedigitallibrary.org UV-Vis absorption spectroscopy is a key technique for studying the optical properties, including determining the band gap energy. spiedigitallibrary.orgaip.orgbohrium.comresearchgate.net CuO nanoparticles often exhibit a blue shift in their UV-Vis absorption spectrum compared to bulk CuO, which is attributed to the quantum confinement effect resulting from the reduced size of the nanoparticles. researchgate.netnih.govresearchgate.net The band gap energy can be calculated from the absorption spectra. researchgate.net Studies have shown that the band gap energy of CuO nanoparticles can be influenced by factors such as calcination temperature and the incorporation into polymer matrices. bohrium.comijcce.ac.ir For example, increasing the calcination temperature of CuO NPs has been observed to reduce the band gap. ijcce.ac.ir Incorporating CuO nanoparticles into polymer blends like PMMA/PVDF can lead to a decrease in the energy band gap and the generation of localized states. mdpi.com

Photoluminescence (PL) spectroscopy is used to investigate the optical emission properties. spiedigitallibrary.orgresearchgate.net PL spectra of CuO nanoparticles can show emission peaks related to band edge emission and defects such as oxygen vacancies. researchgate.net The intensity and wavelength of these emission peaks can be influenced by factors like the solvent used during synthesis. spiedigitallibrary.org

Electrical properties, such as conductivity and dielectric behavior, are also important. CuO nanoparticles exhibit good electrical conduction, which is related to their potential physical properties. mdpi.com The electrical conductivity of CuO nanoparticles can increase with increasing temperature, showing a typical semiconductor behavior. ekb.eg Dielectric properties, including dielectric constant and dielectric loss, have been studied for CuO nanoparticles and their nanocomposites. bohrium.comekb.egmdpi.comscientific.net The dielectric constants of CuO nanoparticles are generally high at low frequencies and decrease rapidly as the frequency increases. scientific.net

Here is a data table summarizing some electronic and optical properties of CuO nanoparticles:

PropertyTypical Value/ObservationInfluencing FactorsCharacterization TechniqueSource
Band Gap Energy1.2 - 1.51 eV (bulk)Nanoparticle size, calcination temperature, incorporation into matricesUV-Vis Spectroscopy spiedigitallibrary.orgbohrium.comnih.govijcce.ac.ir
UV-Vis AbsorptionBlue shift compared to bulkNanoparticle sizeUV-Vis Spectroscopy researchgate.netnih.govresearchgate.net
PhotoluminescenceEmission peaks related to band edge and defectsSolvent, defectsPL Spectroscopy spiedigitallibrary.orgresearchgate.net
Electrical ConductivityIncreases with temperatureTemperatureElectrical measurements ekb.eg
Dielectric ConstantHigh at low frequencies, decreases with frequencyFrequency, temperature, CuO loading in compositesDielectric Spectroscopy bohrium.comekb.egscientific.net

Integration of this compound in Advanced Functional Materials

Cupric ions are integrated into a wide range of advanced functional materials to impart or enhance specific properties, leveraging their diverse chemical reactivity and physical characteristics. This integration can occur through various methods, including doping, intercalation, or as a constituent element in the material's structure.

One significant area of integration is in the development of heterogeneous catalysts. Copper-based catalysts, often containing cupric species, are widely used in various chemical processes, including oxidation reactions, reduction reactions, and cycloaddition reactions. pnnl.govnih.govrsc.org For instance, copper ions integrated into zeolitic frameworks, such as Cu-ZSM-5 and Cu-ZSM-11, have shown activity in reactions like the direct decomposition of NO and N₂O. scielo.org.mx The catalytic activity is believed to be strongly influenced by the coordination of the copper ion within the zeolite structure. scielo.org.mx Metal-organic frameworks (MOFs) containing copper, such as Cu-BTC (HKUST01), have demonstrated catalytic capabilities, including oxidation and reduction by changing the oxidation state of copper between Cu²⁺ and Cu⁺. pnnl.gov The ability of copper ions to undergo redox cycling is crucial for the performance of certain catalysts, such as those used in selective catalytic reduction (SCR) systems for NOx emissions. pnnl.gov

Cupric ions are also integrated into materials for sensing applications. The development of sensitive and selective sensors for detecting copper ions is important for environmental monitoring and industrial quality control. ontosight.aisciencefeatured.comresearchgate.net Various sensing mechanisms are employed, including fluorescence, electrochemistry, and colorimetry, where the presence of copper ions induces a measurable change in the sensor material. ontosight.ai Materials modified with specific ligands or structures that can selectively bind to cupric ions are developed for this purpose. For example, researchers have designed highly sensitive and selective sensors for Cu²⁺ ions using carbon fiber microelectrodes modified with ethynyl (B1212043) linkers. sciencefeatured.com These sensors showed enhanced sensitivity and selectivity towards Cu²⁺ even in the presence of other divalent metal ions. sciencefeatured.com

Furthermore, cupric ions are integrated into materials for energy storage applications. Copper oxide (CuO) nanoparticles, for instance, have been identified as promising materials for supercapacitors and lithium-ion batteries due to their physicochemical properties, including semiconducting characteristics and stability. ijcce.ac.irmdpi.com The integration of CuO nanoparticles into polymer matrices can affect the electrical and dielectric properties, making them suitable for such applications. bohrium.commdpi.com

The integration of cupric ions can also influence the structural stability and properties of host materials. Studies have shown that the presence and coordination of copper ions can affect the morphology and structural integrity of materials like covalent organic frameworks. acs.org

Applications of this compound Nanomaterials (excluding biomedical)

This compound-containing nanomaterials, particularly copper oxide nanoparticles (CuO NPs), have a wide array of applications across various technological fields, excluding biomedical uses. Their unique size-dependent properties, combined with the inherent characteristics of the this compound, make them suitable for diverse functional roles.

One significant application area is in catalysis. CuO nanoparticles serve as effective heterogeneous catalysts in numerous chemical reactions. spiedigitallibrary.orgnih.govijcce.ac.ir Their high surface area and the redox properties of the this compound contribute to their catalytic activity. Applications include catalytic processes for environmental remediation, such as the degradation of pollutants, and in various industrial chemical syntheses. ijcce.ac.irnih.gov

This compound nanomaterials are also widely used in sensing technologies. spiedigitallibrary.orgekb.egnih.govontosight.ai As discussed earlier, the ability to detect and quantify copper ions is crucial in environmental monitoring and industrial processes. ontosight.aisciencefeatured.comresearchgate.net Nanomaterials incorporating cupric ions or designed to interact with them form the basis of highly sensitive and selective sensors for Cu²⁺ detection in various matrices, including water and food samples. sciencefeatured.comresearchgate.net Beyond detecting copper ions themselves, CuO nanoparticles are utilized as active components in gas sensors due to their semiconducting properties and reactivity with various gases. spiedigitallibrary.orgekb.egnih.gov

In the field of electronics and optoelectronics, this compound nanomaterials find applications in devices such as solar cells, photodetectors, and non-volatile memory devices. spiedigitallibrary.orgekb.egnih.gov The narrow band gap and excellent photochemical and photoconductive properties of CuO nanoparticles are particularly advantageous for solar energy conversion. spiedigitallibrary.org

Furthermore, this compound nanomaterials are explored for applications in magnetic storage media and as high-temperature superconductors. spiedigitallibrary.orgnih.gov The magnetic properties of CuO nanoparticles, which can exhibit weak ferromagnetic behavior with a dominant paramagnetic contribution, are influenced by factors like oxygen vacancies and particle size. researchgate.net

Other applications include their use as field emission emitters and in the production of cellulose (B213188) fibers. spiedigitallibrary.orgwikipedia.org The diverse applications of this compound nanomaterials highlight their importance in advancing various technological sectors.

Here is a data table summarizing some non-biomedical applications of this compound nanomaterials:

Application AreaSpecific Application ExamplesRelevant PropertiesSource
CatalysisHeterogeneous catalysts in various reactions, pollutant degradationHigh surface area, redox properties spiedigitallibrary.orgnih.govijcce.ac.irnih.gov
SensingCopper ion sensors, gas sensorsSemiconducting properties, reactivity, selective binding spiedigitallibrary.orgekb.egnih.govontosight.aisciencefeatured.comresearchgate.net
Electronics/OptoelectronicsSolar cells, photodetectors, non-volatile memory devicesNarrow band gap, photochemical and photoconductive properties spiedigitallibrary.orgekb.egnih.gov
Magnetic Storage MediaComponents in magnetic storage devicesMagnetic properties spiedigitallibrary.orgnih.govresearchgate.net
High-Temperature SuperconductorsComponents in superconducting materialsSuperconducting properties spiedigitallibrary.orgnih.gov
Field Emission EmittersComponents in field emission devicesEmission properties spiedigitallibrary.org
Materials ScienceProduction of cellulose fibersChemical properties, reactivity wikipedia.org

Electrochemistry of Cupric Ion

Fundamental Electrochemical Behavior of Cupric Ion in Solution

The electrochemical behavior of Cu²⁺ in aqueous solutions is characterized by its reduction to lower oxidation states, primarily cuprous ion (Cu⁺) and metallic copper (Cu⁰). This process typically occurs via a multi-step electron transfer mechanism. For instance, studies using techniques like cyclic voltammetry have shown that the reduction of Cu²⁺ to metallic copper at a glassy carbon electrode in aqueous solutions can follow a two-step, consecutive electron transfer pathway, with the intermediate formation of Cu⁺ ions. These intermediate Cu⁺ ions can then undergo a fast disproportionation reaction. acs.orgacs.org

In some systems, particularly in the presence of certain ligands or at specific pH conditions, the reduction of Cu²⁺ may proceed through different mechanisms, including one-step processes or the stabilization of the intermediate Cu⁺ species. scienceasia.orgosti.gov The supporting electrolyte and pH of the solution play crucial roles in defining the observed electrochemical behavior. For example, in a supporting electrolyte containing polyacrylic acid (PAA) at pH close to 3, Cu²⁺ ions are mainly in a hydrated form, with a smaller fraction forming carboxylic complexes. acs.org The resulting voltammogram shows a broad cathodic peak reflecting the reduction of both Cu²⁺ and Cu⁺, followed by an anodic peak corresponding to the stripping of deposited metallic copper. acs.org

The electrochemical reduction of Cu²⁺ to Cu⁰ involves the movement of electrons, and this process can be separated into half-reactions in an electrochemical cell. For example, in a galvanic cell with copper and silver electrodes, copper undergoes oxidation at the anode (Cu → Cu²⁺ + 2e⁻), while silver ions are reduced at the cathode (Ag⁺ + e⁻ → Ag). libretexts.org Conversely, in an electrolytic cell, electrical energy is supplied to drive a non-spontaneous redox reaction. libretexts.org

Redox Potentials and Ligand Effects on Cu(II)/Cu(I) Couples

The redox potential of the Cu(II)/Cu(I) couple is a critical parameter that is significantly influenced by the nature of coordinating ligands. Ligands can stabilize either the Cu(II) or Cu(I) oxidation state, thereby shifting the redox potential. uchile.clacs.org The effect of ligands on the Cu(II)/Cu(I) redox couple has been extensively studied in copper chemistry. uchile.cl

Correlations between redox potentials and the characteristics of ligands, such as the nature of donor atoms (N, S, O), coordination geometry, and the presence and nature of substituents, have been reported. uchile.clacs.org For example, ligands containing both unsaturated nitrogen atoms and thioether sulfur atoms have been shown to facilitate the reduction of Cu(II) to Cu(I). uchile.cl The topology of macrocyclic ligands can also influence the redox potentials of copper complexes. acs.org

The introduction of substituents on a ligand can affect the redox potential. For instance, methyl or trifluoromethyl substituents at specific positions on polypyridinic ligands can increase the redox potential of the Cu(II)/Cu(I) couple. uchile.cl Steric constraints imposed by the ligand structure also play a role in controlling the redox potential. uchile.cl Changing the size of the chelating ring from five to six members can result in an increase in the Cu(II)-Cu(I) redox potential. uchile.cl

Experimental redox potentials for Cu(II)/Cu(I) couples with various ligands have been determined using techniques like cyclic voltammetry. uchile.clacs.orgresearchgate.net These experimental values can be correlated with theoretical calculations, such as those performed using density functional theory. uchile.cl The redox potential of the Cu(II)/Cu(I) transition in copper-organic complexes can even be used to predict their cytotoxicity upon activation by reducing agents. mdpi.com

Data on the influence of different ligands on the Cu(II)/Cu(I) redox potential highlights the tunability of copper electrochemistry through ligand design. For example, studies on macrocyclic ligands with an N₂S₂ donor set showed that despite the identical donor set, the Cu(II)/Cu(I) redox potentials spanned a range of 340 mV, reflecting the importance of subtle steric differences. researchgate.net

Electrode Surface Interactions and Passivation Phenomena

Interactions between cupric ions and the electrode surface are crucial in electrochemical processes, often leading to the formation of surface layers and passivation phenomena. Passivation refers to the formation of a protective film on the electrode surface that inhibits further electrochemical reactions. bath.ac.ukampp.org

In chloride-containing environments, copper corrosion and anodic passivation involve the formation of a poorly soluble cuprous chloride (CuCl) film on the copper metal surface. bath.ac.uk This film can partially passivate the electrode. bath.ac.uk At more positive applied potentials, this protective layer can be put under strain, leading to explosive events causing current spikes and the expulsion of particulate products. bath.ac.uk The mechanism of this film rupture and particle expulsion can be influenced by the presence and nature of dissolved gases. bath.ac.uk

The formation of oxidic surface layers on copper, such as cuprous oxide (Cu₂O) and cupric oxide (CuO), also plays a significant role in passivation. ampp.orgacs.org In alkaline solutions, a porous base layer of Cu₂O can form, with an upper layer of cupric hydroxide (B78521) (Cu(OH)₂) precipitating from the solution. acs.org The formation of a CuO passivation layer can occur via precipitation and decomposition of copper hydroxide species, depending on the potential range and temperature. acs.org

Electrochemical impedance spectroscopy (EIS) studies have provided insights into the mechanisms of copper dissolution and passivation. ampp.org These studies suggest the initial formation of a porous Cu₂O layer. ampp.org Through this porous film, the electrooxidation of copper continues, coupled with the diffusion of soluble Cu(II) species. ampp.org This process, along with the electrooxidation of Cu(I) to Cu(II), contributes to the formation of a thicker, more complex passive film. ampp.org The properties and stability of these passive layers are strongly dependent on the formation potential, solution composition, and pH. ampp.org

Adsorption of organic molecules on the copper electrode surface can also influence passivation. For instance, the adsorption of teraphthal, the sodium salt of 4,5-octacarboxyphthalocyanine, on an oxidized copper alloy surface predominantly coated with Cu₂O has been studied. ijcsi.pro Teraphthal was found to suppress the active anodic dissolution of the alloy, suggesting a protective effect through chemisorption. ijcsi.pro

Electrochemical Sensing Mechanisms of this compound

Electrochemical sensing provides a sensitive and facile approach for the detection of cupric ions in various media. nih.govresearchgate.net These sensors typically rely on the specific electrochemical reactions of Cu²⁺ at a modified or bare electrode surface to generate a measurable signal, such as current or potential. nih.govresearchgate.net

Various electrochemical techniques are employed for this compound sensing, including cyclic voltammetry, differential pulse anodic stripping voltammetry (DPASV), and square wave anodic stripping voltammetry (SWASV). researchgate.net These techniques often involve an accumulation step where Cu²⁺ is deposited onto the electrode surface, followed by a stripping step where the deposited copper is oxidized, generating a current proportional to the concentration of Cu²⁺ in the sample.

The sensing mechanism can involve the direct reduction of Cu²⁺ at the electrode surface or can be mediated by redox couples or ligands immobilized on the electrode. acs.orgiapchem.org For example, Cu²⁺/Cu⁺ couple can serve as a redox mediator for the detection of other analytes, such as hydrogen peroxide. acs.orgacs.org

Modification of electrode surfaces with various materials, including nanomaterials like graphene, carbon nanotubes, and metal nanoparticles, is a common strategy to enhance the sensitivity and selectivity of electrochemical sensors for heavy metal ions, including Cu²⁺. acs.org These modifiers can provide increased surface area, improved electrical conductivity, and specific binding sites for Cu²⁺ ions. acs.org

Novel sensing platforms, such as Ni-based composite wires with p-n or Schottky junctions, have been developed for the electrochemical detection of Cu²⁺, demonstrating wide linear ranges and low limits of detection. nih.gov The sensing mechanism in such platforms can be driven by interfacial barriers. nih.gov

Another approach involves the use of ligands immobilized on the electrode surface that can selectively chelate with Cu²⁺ ions, influencing their electrochemical behavior and providing a basis for detection. osti.govresearchgate.net The interaction between Cu²⁺ and the immobilized ligand can be probed electrochemically. osti.gov

Electrochemical sensing methods offer advantages such as relatively low cost, simplicity, and high sensitivity compared to traditional analytical techniques like atomic absorption spectroscopy or X-ray fluorescence spectrometry, which often require expensive instrumentation and complex sample pretreatment. acs.org

Future Directions in Cupric Ion Research

Advanced Spectroscopic Techniques for In Situ Characterization

The application of advanced spectroscopic techniques for in situ characterization represents a crucial future direction in cupric ion research. These techniques allow for the study of Cu²⁺ in its working environment, providing dynamic insights into its structural changes, interactions, and reaction pathways in real-time mdpi.comrsc.org. Understanding the molecular-scale complexities of chemical and biological processes involving Cu²⁺ at interfaces is fundamental to comprehending its environmental impacts and biological roles semanticscholar.orgnih.gov.

Techniques such as in situ Raman spectroscopy, in situ infrared spectroscopy (FT-IR), in situ X-ray absorption spectroscopy (XAS), and in situ X-ray photoelectron spectroscopy (XPS) are becoming increasingly important mdpi.comrsc.org. These methods can identify reaction intermediates, clarify reaction mechanisms, and investigate the evolution of catalyst surfaces under reaction conditions mdpi.comrsc.org. For instance, in situ SERS enhances signal intensity, enabling real-time monitoring of surface intermediates formed during reactions involving Cu²⁺ rsc.org. In situ XPS can track changes in the valence states of surface elements, revealing variations in active sites and catalyst reconstruction rsc.org.

Furthermore, advanced microscopy techniques like electrochemical liquid cell transmission electron microscopy (EC-TEM) are becoming powerful platforms for observing electrocatalyst restructuring involving copper at the atomic level researchgate.net. Integrating these spectroscopic and microscopic techniques provides a multimodal approach to correlate the structure of a working catalyst with its performance, offering detailed insights into complex electrochemical reactions involving copper researchgate.net.

Future research will likely focus on refining these in situ methods to overcome current limitations, such as probing catalyst surfaces with optical techniques or addressing challenges in sample preparation and data interpretation mdpi.comresearchgate.net. The integration of multiple analytical approaches is considered essential to confirm results and fill data gaps semanticscholar.orgnih.gov.

Rational Design of this compound Coordination Environments

Rational design of the coordination environment around cupric ions is a significant area for future exploration, particularly in the development of functional materials and catalysts rsc.orgresearchgate.netresearchgate.net. The coordination chemistry of copper is diverse, with varying geometries and ligand types influencing its properties and reactivity nih.gov.

Future research aims to precisely control the local environment of Cu²⁺ to tune its electronic structure, surface structure, and ultimately, its catalytic performance and selectivity researchgate.net. This involves designing ligands and support materials that can stabilize specific coordination geometries or oxidation states, thereby promoting desired reaction pathways rsc.orgresearchgate.net.

Approaches include the design of coordination polymers where ligand choices dictate the environment around metal centers rsc.org. Modifying surfaces through techniques like layer deposition allows for controlled placement of copper atoms, creating well-defined sites for coordination reactions rsc.org. The combination of distinct metals in bimetallic or composite catalysts can also leverage synergistic effects to improve performance rsc.orgresearchgate.net.

Research in this area is crucial for applications such as electrochemical CO₂ reduction, where tuning the coordination environment of copper-based catalysts can enhance the selective production of valuable hydrocarbons like ethylene (B1197577) and ethanol (B145695) rsc.orgresearchgate.net. Manipulating the coordination environment has also shown promise in improving the operating voltage of copper-based batteries nih.gov. Future work will continue to explore the relationship between the structural characteristics of copper-based catalysts and their activity and selectivity, aiming to overcome challenges like high overpotential and hydrogen evolution in reactions like CO₂ electroreduction researchgate.net.

Influence of Ligand Design

Detailed research findings highlight the impact of ligand design on this compound behavior. Studies have shown that the presence of different ligands, such as chloride or water molecules, can significantly alter the coordination sphere and electrochemical behavior of copper ions nih.gov. For example, in aqueous solutions, copper ions can coordinate with water molecules, while in the presence of sufficient chloride ions, coordination with chloride becomes predominant nih.gov. This change in coordination environment has been linked to shifts in redox potentials and electrochemical kinetics nih.gov.

Future research will involve the synthesis of novel ligands with tailored properties to precisely control the coordination geometry, denticity, and electronic properties of the Cu²⁺ center. This will enable the creation of functional materials with enhanced catalytic activity, selectivity, and stability.

Role of Support Materials

The support material plays a critical role in influencing the coordination environment and dispersion of cupric ions, particularly in heterogeneous catalysis. Future research will focus on designing support materials with specific surface properties, pore structures, and functionalities that can stabilize isolated Cu²⁺ sites or control the formation of copper nanoparticles with desired characteristics mdpi.comacs.org.

Materials like chitosan (B1678972) and polymeric carbon nitride (PCN) have shown promise as supports for copper-based catalysts mdpi.comsciencedaily.com. Research indicates that the choice of copper precursor (e.g., copper sulfate (B86663) vs. copper acetate) can influence the resulting copper species and their catalytic activity when supported on materials like chitosan mdpi.com. Future studies will explore a wider range of support materials, including metal-organic frameworks (MOFs), zeolites, and various nanostructured carbons, to optimize the interaction between the support and the this compound for specific applications.

Integration of Computational and Experimental Approaches

The integration of computational and experimental approaches is becoming increasingly vital for accelerating the discovery and design of materials and systems involving cupric ions chemrxiv.orgnih.govresearchgate.net. Computational methods, such as density functional theory (DFT), molecular dynamics simulations, and machine learning, can provide valuable insights into the electronic structure, reaction mechanisms, and thermodynamic properties of Cu²⁺ systems chemrxiv.orgresearchgate.net.

Future research will focus on developing more sophisticated computational models that can accurately predict the behavior of cupric ions in complex environments, including different coordination spheres, interfaces, and biological systems. These models can guide experimental design by identifying promising candidates for synthesis or further investigation chemrxiv.orgnih.gov.

The integration involves an iterative feedback loop where computational predictions inform experimental studies, and experimental results are used to refine and validate computational models nih.gov. This hybrid approach allows for the exploration of larger parameter spaces more efficiently than experimental methods alone nih.gov.

Machine learning techniques, in particular, are expected to play a significant role in analyzing large datasets generated from high-throughput experiments and computational simulations, identifying complex patterns and correlations between material properties and performance chemrxiv.org. This can accelerate the discovery of novel Cu²⁺-based catalysts and materials chemrxiv.org.

For example, computational studies have been used to investigate the reaction mechanisms of CO reduction on copper-based catalysts, identifying key intermediates and energy barriers researchgate.net. Integrating these computational insights with in situ experimental techniques can provide a more comprehensive understanding of the catalytic process.

Future challenges include improving the accuracy of computational models for complex systems and developing robust workflows for seamless integration of computational and experimental data chemrxiv.org.

Development of Novel Materials and Catalytic Systems

The development of novel materials and catalytic systems utilizing cupric ions remains a dynamic area of research with significant future potential mdpi.comacs.orgsciencedaily.commdpi.com. Cu²⁺'s ability to exist in multiple oxidation states and its unique coordination properties make it a versatile component in the design of catalysts for a wide range of reactions acs.org.

Future directions include the creation of new heterogeneous and homogeneous catalysts incorporating cupric ions for applications in organic transformations, electrocatalysis, and photocatalysis acs.org. This involves designing catalysts with enhanced activity, selectivity, stability, and recyclability mdpi.comacs.orgsciencedaily.com.

Research is focusing on developing copper-based catalysts for challenging reactions such as the electrochemical reduction of CO₂ to valuable chemicals, where copper's propensity for producing hydrocarbons is exploited rsc.orgresearchgate.net. Novel catalytic systems are also being developed for green chemistry applications, such as cross-coupling reactions, aldol (B89426) reactions, and dipolar cycloadditions, often utilizing environmentally friendly supports like chitosan mdpi.comsciencedaily.com.

The development of novel materials also extends to areas beyond catalysis, including energy storage (e.g., copper-based batteries) and sensors nih.govmdpi.com. Future research will explore the synthesis of new copper-containing nanomaterials, coordination polymers, and composite materials with tailored properties for specific applications rsc.orgacs.orgmdpi.com.

Detailed research findings demonstrate the potential of novel Cu(II)/chitosan-based catalysts for various organic reactions in environmentally friendly solvents like water mdpi.com. These catalysts have shown efficiency and reusability mdpi.com. Another example is the development of a novel catalyst with two copper cores supported on polymeric carbon nitride, which showed enhanced efficiency and selectivity in cross-coupling reactions and demonstrated stability over multiple cycles sciencedaily.com.

Future challenges include scaling up the synthesis of novel materials, understanding the structure-activity relationships in complex catalytic systems, and ensuring the long-term stability and recyclability of the catalysts rsc.orgacs.org.

Comprehensive Understanding of Environmental and Biological Speciation

A comprehensive understanding of the environmental and biological speciation of cupric ions is crucial for assessing their impact and role in natural systems and living organisms researchgate.netfrontiersin.orgenergy.govmdpi.comuniversiteitleiden.nl. Speciation refers to the different chemical forms of copper that exist in a given environment, which significantly influences its bioavailability, mobility, and toxicity universiteitleiden.nl.

Future research will aim to develop more accurate and sensitive methods for measuring and modeling this compound speciation in complex environmental matrices (e.g., soil, water, sediment) and biological systems (e.g., cells, tissues, bodily fluids) frontiersin.orgmdpi.comuniversiteitleiden.nl. This includes understanding the interactions of Cu²⁺ with various organic and inorganic ligands, colloids, and solid phases universiteitleiden.nl.

Research highlights that only the free this compound is generally considered the most bioavailable and toxic species, although interactions with ligands can significantly alter its behavior researchgate.netuniversiteitleiden.nl. Biotic ligand models (BLMs) are being developed and refined to predict the bioavailability and toxicity of metals like copper based on water chemistry characteristics and the interaction with biological ligands universiteitleiden.nl.

In biological systems, understanding how cupric ions are transported, regulated, and interact with proteins and other biomolecules is essential energy.govnih.gov. Copper is an essential micronutrient and a cofactor for many enzymes, but excess levels can be toxic researchgate.netnih.gov. Future research will investigate the molecular mechanisms of copper homeostasis and detoxification in various organisms mdpi.com.

Environmental research will focus on the long-term impacts of copper contamination, its fate and transport in different ecosystems, and the development of effective remediation strategies researchgate.netfrontiersin.orgmdpi.com. Biological methods, such as microbial remediation, show promise for the removal of heavy metals like copper from wastewater, but further research is needed to elucidate the molecular mechanisms involved mdpi.com.

Future challenges include developing in situ techniques for measuring speciation in heterogeneous environmental samples, improving the accuracy of speciation models, and understanding the effects of changing environmental conditions on copper speciation and bioavailability semanticscholar.orgnih.govuniversiteitleiden.nl.

Q & A

Q. What analytical methods are commonly used to quantify cupric ions in aqueous solutions, and how do their sensitivities compare?

Cupric ion quantification often employs spectrophotometric techniques like the CUPRAC (this compound reducing antioxidant capacity) assay, which measures Cu²⁺ reduction to Cu⁺ via absorbance at 450 nm using neocuproine as a chelating agent . Atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) offer higher sensitivity (detection limits <1 ppb) but require specialized instrumentation. Electrochemical methods, such as cyclic voltammetry, are cost-effective for real-time monitoring but may lack precision in complex matrices. For methodological rigor, validate techniques using standard reference materials and account for interferences (e.g., competing ions in biological samples) .

Q. How should researchers design experiments to study this compound diffusion in mixed solvents (e.g., aqueous-glycerol systems)?

Use electrochemical cells with controlled viscosity and temperature to measure diffusion coefficients (e.g., via chronoamperometry). The Stokes-Einstein equation (D=kBT6πηrD = \frac{k_B T}{6\pi \eta r}) provides a theoretical framework, but deviations occur in viscous media. Calibrate with copper sulfate in pure aqueous solutions first, then incrementally add glycerol to assess viscosity effects. Report both experimental and calculated DD values, noting discrepancies caused by non-ideal solvent behavior .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound-related processes, such as antioxidant capacity assays or extraction efficiency?

RSM employs Box-Behnken or central composite designs to model multivariable interactions. For example, to optimize CUPRAC assay conditions, vary parameters like pH, neocuproine concentration, and incubation time. Fit experimental data to a quadratic model (Y=β0+βiXi+βiiXi2+βijXiXjY = \beta_0 + \sum \beta_i X_i + \sum \beta_{ii} X_i^2 + \sum \beta_{ij} X_i X_j) and validate via ANOVA. A recent study achieved optimal CUPRAC results at pH 7.0, 30°C, and 20-min incubation, with liquid-to-solid ratios impacting reproducibility .

Q. What strategies resolve contradictions in reported stoichiometries of this compound-extractant complexes (e.g., 1:1 vs. 1:2 Cu²⁺-ligand ratios)?

Contradictions often arise from differing solvent polarities or pH conditions. Use Job’s method of continuous variation to determine stoichiometry under controlled ionic strength. For example, in liquid-liquid extraction, UV-Vis titration of Cu²⁺ with salicylaldoxime revealed a 1:2 complex dominant at pH >5, while 1:1 complexes form at lower pH. Complement with DFT calculations to model binding energetics .

Q. How do researchers address discrepancies in diffusion coefficient values for cupric ions across studies?

Standardize experimental conditions (temperature, supporting electrolyte concentration) and validate against benchmark data (e.g., Gordon and Cole’s aqueous CuSO₄ values). In glycerol-water mixtures, discrepancies >10% may stem from unaccounted viscosity gradients. Use capillary electrophoresis or rotating disk electrodes to cross-verify results, and report uncertainties from repeated trials .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound reactivity data with high variability?

Apply Grubbs’ test to identify outliers in triplicate measurements. For time-dependent studies (e.g., Cu²⁺ reduction kinetics), use nonlinear regression to fit pseudo-first-order models. When comparing antioxidant capacities, perform ANOVA with post-hoc Tukey tests to assess significance (p<0.05p < 0.05). Always report confidence intervals and effect sizes .

Q. How should researchers document this compound studies to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Section : Detail synthesis protocols, including reagent purity, equipment calibration, and reaction conditions (pH, temperature, stirring rates).
  • Supporting Information : Provide raw data (e.g., absorbance values, voltammograms) and computational scripts.
  • Characterization : For new Cu²⁺ complexes, include elemental analysis, FT-IR, and X-ray crystallography data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.